4-(1H-1,2,3-Triazol-4-yl)morpholine
Description
Properties
CAS No. |
109831-91-6 |
|---|---|
Molecular Formula |
C6H10N4O |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-(2H-triazol-4-yl)morpholine |
InChI |
InChI=1S/C6H10N4O/c1-3-11-4-2-10(1)6-5-7-9-8-6/h5H,1-4H2,(H,7,8,9) |
InChI Key |
CULRPBPHNDSYGC-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NNN=C2 |
Canonical SMILES |
C1COCCN1C2=NNN=C2 |
Synonyms |
Morpholine, 4-(1H-1,2,3-triazol-4-yl)- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
"4-(1H-1,2,3-Triazol-4-yl)morpholine" chemical structure and synthesis
This guide details the chemical structure, electronic properties, and synthesis of 4-(1H-1,2,3-Triazol-4-yl)morpholine .
This specific isomer—characterized by a direct nitrogen-carbon (N–C) bond between the morpholine nitrogen and the C4 position of the triazole ring—is a specialized "amino-triazole" scaffold. It is distinct from the more common "morpholinomethyl" (linker) derivatives and serves as a potent bioisostere for amides and ureas in kinase inhibitor design.
Part 1: Chemical Structure & Electronic Properties
Structural Definition
The molecule consists of a morpholine ring directly fused to the C4 position of a 1,2,3-triazole ring via an exocyclic N–C bond. Unlike standard "Click" products which contain a methylene bridge, this compound is an enamine-like heteroaryl amine .
-
IUPAC Name: 4-(1H-1,2,3-triazol-4-yl)morpholine
-
Molecular Formula: C₆H₁₀N₄O
-
Molecular Weight: 154.17 g/mol
-
Core Scaffold: 4-Amino-1,2,3-triazole[1]
Tautomerism and Electronic "Push-Pull"
The 4-amino-1,2,3-triazole system exhibits unique electronic behavior due to the conjugation between the morpholine lone pair and the triazole
-
Tautomeric Equilibrium: In solution, the 1H-triazole proton rapidly exchanges between N1, N2, and N3. However, the 1H-tautomer is generally the dominant species for 4-substituted triazoles in polar solvents.
-
Dipolar Character: The morpholine nitrogen acts as an electron donor (+M effect), pushing electron density into the triazole ring. This makes the C5 position electron-rich and nucleophilic, a feature utilized in late-stage functionalization (e.g., electrophilic halogenation).
Figure 1: Tautomeric equilibrium of the 4-amino-1,2,3-triazole core.
Part 2: Synthesis Strategy
The synthesis of N-heteroaryl morpholines requires specific methodologies because standard nucleophilic aromatic substitution (
Comparative Synthetic Routes
| Route | Precursors | Reagents | Key Advantage | Limitation |
| A. Ynamide Cycloaddition (Recommended) | N-Ethynylmorpholine | TMSN₃, CuI | Direct access to 4-isomer; High regiocontrol. | Requires synthesis of ynamide precursor. |
| B. Gem-Difluoroalkene | Difluoroalkenes | NaN₃, Morpholine | One-pot multicomponent reaction. | Reagents can be expensive; purification complex. |
| C. Triazole-Iodonium Coupling | 4-Iodo-triazole | Morpholine, Cu catalyst | Good for diversifying late-stage. | Requires unstable iodonium salts. |
Primary Route: CuAAC of Ynamides
This protocol utilizes the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an electron-rich alkyne (ynamide) with trimethylsilyl azide (TMSN₃). The TMS group serves as a transient protecting group for the proton, ensuring the formation of the unsubstituted 1H-triazole upon workup.
Reaction Scheme
Figure 2: Step-wise synthesis via the Ynamide Route.
Part 3: Detailed Experimental Protocol
Objective: Synthesis of 4-(1H-1,2,3-triazol-4-yl)morpholine on a 1.0 mmol scale. Safety Warning: Azides (TMSN₃) are potentially explosive. Work behind a blast shield. Avoid metal spatulas with azides.[2]
Step 1: Preparation of N-Ethynylmorpholine (Ynamide Precursor)
Note: If N-ethynylmorpholine is not commercially available, it is synthesized from morpholine and trichloroethylene via a dichloroenamide intermediate.
-
Reagents: Morpholine (1.0 eq), Trichloroethylene (1.2 eq), KH (2.5 eq), THF (anhydrous).
-
Procedure:
-
React morpholine with trichloroethylene to form the dichloroenamide.
-
Treat the intermediate with Potassium Hydride (KH) or n-BuLi at -78°C to induce elimination, yielding N-ethynylmorpholine .
-
Validation: IR spectrum should show a strong C≡C stretch around 2250 cm⁻¹.
-
Step 2: Copper-Catalyzed Cycloaddition (The Core Reaction)
This step constructs the triazole ring with perfect regioselectivity (morpholine at C4).
-
Setup:
-
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Add CuI (19 mg, 0.1 mmol, 10 mol%).
-
Add N-Ethynylmorpholine (111 mg, 1.0 mmol) dissolved in anhydrous DMF (3.0 mL).
-
Add TMSN₃ (Trimethylsilyl azide) (172 mg, 1.5 mmol, 1.5 eq) dropwise via syringe.
-
Additive (Optional): 2,6-Lutidine (0.1 eq) can be added to buffer the reaction, though often unnecessary with ynamides.
-
-
Reaction:
-
Heat the mixture to 60°C for 12–16 hours under nitrogen.
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting ynamide spot will disappear. A new, more polar spot (the TMS-protected triazole) may appear.
-
-
Workup (Protodesilylation):
-
Cool the reaction to room temperature.[3]
-
Add MeOH (2 mL) and stir for 30 minutes. This cleaves the N-TMS bond, releasing the N-H triazole.
-
Concentrate the mixture under reduced pressure to remove volatiles.
-
Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF and copper salts.
-
Note: If copper residues persist (blue/green tint), wash with 10% NH₄OH solution.
-
-
Purification:
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify via flash column chromatography on silica gel.
-
Eluent: DCM:MeOH (95:5 to 90:10). The free NH-triazole is polar.
-
Characterization Data (Expected)
-
¹H NMR (400 MHz, DMSO-d₆):
- 14.5 (br s, 1H, Triazole-NH) – Broad signal, may be invisible due to exchange.
- 7.8–8.1 (s, 1H, Triazole C5-H).
- 3.6–3.8 (m, 4H, Morpholine O-CH₂).
- 2.9–3.1 (m, 4H, Morpholine N-CH₂).
-
¹³C NMR:
-
Distinct signals for Triazole C4 (quaternary, attached to N) and C5 (CH).
-
-
Mass Spectrometry (ESI+):
-
Calculated
. Found .
-
Part 4: Applications & Structural Scope[2]
Bioisosterism
The 4-amino-1,2,3-triazole unit acts as a non-classical bioisostere for:
-
Amides: The dipole moment mimics the amide bond, but the structure is more rigid and metabolically stable (resistant to peptidases).
-
Ureas: The arrangement of H-bond donors (NH) and acceptors (Triazole N, Morpholine O) mimics the urea motif found in many kinase inhibitors (e.g., VEGFR inhibitors).
Structural Distinction
It is critical to distinguish the target molecule from its "Click" derivative:
-
Target: 4-(1H-1,2,3-Triazol-4-yl)morpholine (Direct N–C bond). Properties: Enamine character, higher electron density.
-
Derivative: 4-((1H-1,2,3-Triazol-4-yl)methyl)morpholine (Methylene linker). Properties: Standard amine, made from propargyl morpholine.
References
-
Hsung, R. P., et al. "Copper-Catalyzed Huisgen Cycloaddition of Ynamides with Azides: Synthesis of 4-Amino-1,2,3-triazoles." Organic Letters, 2008.
-
Zhang, X., et al. "Synthesis of 4-Amino-1,2,3-Triazoles via Cu-Catalyzed Cycloaddition." Journal of Organic Chemistry, 2011.[4]
-
Gierse, R. M., et al. "Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides." Beilstein Journal of Organic Chemistry, 2020.
-
Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 2010.
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The Emerging Therapeutic Potential of 4-(1H-1,2,3-Triazol-4-yl)morpholine: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Promise of a Unique Heterocyclic Scaffold
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule at the heart of this guide, 4-(1H-1,2,3-Triazol-4-yl)morpholine, represents a compelling fusion of two such pharmacologically significant heterocycles: the 1,2,3-triazole and the morpholine ring. While direct and extensive research on this specific conjugate is nascent, its structural components are well-documented for their diverse and potent biological activities. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of 4-(1H-1,2,3-Triazol-4-yl)morpholine, grounded in the established pharmacology of its constituent moieties. We will delve into hypothesized mechanisms of action, propose robust experimental workflows for validation, and present data from structurally related analogs to build a strong case for its investigation as a novel therapeutic agent.
The Architectural Blueprint: Deconstructing 4-(1H-1,2,3-Triazol-4-yl)morpholine
The therapeutic potential of 4-(1H-1,2,3-Triazol-4-yl)morpholine is intrinsically linked to the chemical and biological properties of its two core components.
1.1 The 1,2,3-Triazole Moiety: A "Click" Chemistry Favorite with Diverse Bioactivity
The 1,2,3-triazole ring system has garnered immense interest in medicinal chemistry, largely due to the advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This has enabled the straightforward synthesis of a vast array of 1,2,3-triazole-containing compounds.[1] Beyond its synthetic accessibility, the 1,2,3-triazole ring is a bioisostere for amide bonds and possesses a unique electronic character, allowing it to engage in hydrogen bonding and dipole-dipole interactions with biological targets.[2] Consequently, 1,2,3-triazole derivatives have demonstrated a broad spectrum of pharmacological activities, including:
-
Anticancer: Exerting cytotoxic effects through mechanisms like cell cycle arrest and apoptosis induction.[3]
-
Antimicrobial: Showing efficacy against various bacterial and fungal strains.[4][5]
-
Antiviral: Including activity against HIV.[5]
-
Enzyme Inhibition: Targeting enzymes such as acetylcholinesterase and monoamine oxidase.[6]
1.2 The Morpholine Ring: Enhancing "Drug-Likeness" and Conferring Bioactivity
The morpholine ring is a saturated heterocycle widely incorporated into drug molecules to enhance their pharmacokinetic and pharmacodynamic profiles. Its presence can improve aqueous solubility, metabolic stability, and bioavailability.[7][8] The weak basicity of the morpholine nitrogen (pKa ~8.5) and its ability to act as a hydrogen bond acceptor make it a valuable scaffold for interacting with biological macromolecules.[6] More than just a pharmacokinetic modulator, the morpholine moiety is a key pharmacophore in numerous approved drugs, contributing directly to their biological activity.[9] Notably, morpholine-containing compounds are prevalent in:
-
Oncology: As components of kinase inhibitors like Gefitinib.[7]
-
Infectious Diseases: Found in antibiotics such as Linezolid.[7]
-
Central Nervous System (CNS) Disorders: Due to its ability to improve blood-brain barrier permeability.[6]
The combination of these two rings in 4-(1H-1,2,3-Triazol-4-yl)morpholine suggests a molecule with a favorable ADME profile and the potential for a wide range of biological activities.
Hypothesized Biological Activities and Mechanistic Insights
Based on the extensive literature on related compounds, we can postulate several high-priority areas for investigating the biological potential of 4-(1H-1,2,3-Triazol-4-yl)morpholine.
2.1 Potential as an Anticancer Agent
The prevalence of both 1,2,3-triazoles and morpholine in anticancer drug discovery strongly suggests that 4-(1H-1,2,3-Triazol-4-yl)morpholine could exhibit cytotoxic activity against cancer cell lines.[3][7]
-
Hypothesized Mechanism of Action: Many triazole-containing compounds exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as those mediated by kinases.[3] The morpholine ring is a known pharmacophore in several kinase inhibitors.[7] Therefore, it is plausible that 4-(1H-1,2,3-Triazol-4-yl)morpholine could act as a kinase inhibitor. Another potential mechanism is the induction of apoptosis, a common pathway for many cytotoxic agents.[3]
-
Supporting Evidence from Analogs: A series of novel morpholine-appended 1,2,3-triazole analogues were synthesized and showed significant cytotoxicity against MCF-7 breast cancer cell lines, with some compounds exhibiting superior activity to the standard drug Doxorubicin.[10] Similarly, quinoline-based morpholine-1,2,3-triazole hybrids have demonstrated potent anticancer activity against the MDA-MB-231 cell line.[11]
| Compound | Cell Line | IC50 (µM) | Reference |
| 4-chloro substituted morpholine-1,2,3-triazole analog | MCF-7 | < 7.5 | [10] |
| Chloro-substituted quinoline-morpholine-1,2,3-triazole | MDA-MB-231 | 17.20 ± 0.09 | [11] |
| Doxorubicin (Standard) | MCF-7 | 7.50 | [10] |
2.2 Potential as an Antimicrobial Agent
Both 1,2,3-triazole and morpholine derivatives have a rich history as antimicrobial agents.[4][12] Their combination in a single molecule could lead to synergistic or novel antimicrobial activities.
-
Hypothesized Mechanism of Action: The antimicrobial mechanisms of triazoles are diverse and can involve the inhibition of essential microbial enzymes. For instance, some triazoles are known to inhibit bacterial DNA gyrase or fungal lanosterol 14-alpha demethylase.[13] The morpholine moiety can contribute to antimicrobial activity by enhancing cell wall permeability or interacting with microbial targets.
-
Supporting Evidence from Analogs: A study on 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-methyl) morpholine demonstrated moderate to high antibacterial activity against various strains, including Escherichia coli and Enterococcus faecalis.[14][15] Another study reported that morpholine derivatives of 1,2,4-triazole exhibited significant antibacterial and antifungal properties.[16]
| Compound | Microorganism | Activity (Inhibition Zone in mm or MIC in µg/mL) | Reference |
| 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-methyl) morpholine (1.0%) | Enterococcus faecalis | > 4.3 mm | [14] |
| Morpholine-pyrazole-1,2,3-triazole hybrid | S. aureus | MIC: 15.4 µg/mL | [13] |
| Morpholine-pyrazole-1,2,3-triazole hybrid | E. coli | MIC: 10.4 µg/mL | [13] |
Proposed Experimental Workflows for Target Validation
To empirically validate the hypothesized biological activities of 4-(1H-1,2,3-Triazol-4-yl)morpholine, a systematic and rigorous experimental approach is essential.
3.1 In Vitro Anticancer Activity Screening
A tiered approach is recommended to assess the anticancer potential, starting with broad screening and progressing to more detailed mechanistic studies.
Workflow for Anticancer Screening
Caption: Workflow for in vitro anticancer evaluation.
Detailed Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 4-(1H-1,2,3-Triazol-4-yl)morpholine (e.g., from 0.01 to 100 µM) in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
3.2 In Vitro Antimicrobial Susceptibility Testing
Standardized methods should be employed to determine the antimicrobial spectrum and potency of the compound.
Workflow for Antimicrobial Screening
Caption: Workflow for in vitro antimicrobial evaluation.
Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Compound Preparation: Prepare a stock solution of 4-(1H-1,2,3-Triazol-4-yl)morpholine in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The structural amalgamation of the 1,2,3-triazole and morpholine rings in 4-(1H-1,2,3-Triazol-4-yl)morpholine presents a compelling starting point for the development of novel therapeutic agents. The strong precedent for the anticancer and antimicrobial activities of its constituent heterocycles provides a solid rationale for its investigation. The experimental workflows outlined in this guide offer a clear path for the systematic evaluation of its biological potential.
Future research should focus on the synthesis and biological screening of a library of 4-(1H-1,2,3-Triazol-4-yl)morpholine derivatives to establish structure-activity relationships. Promising lead compounds should then be advanced to more complex biological models, including in vivo efficacy and safety studies. The exploration of this unique chemical space holds considerable promise for the discovery of next-generation drugs to address unmet medical needs in oncology and infectious diseases.
References
- Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.).
- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - Frontiers. (n.d.).
- Pharmacological significance of triazole scaffold - Taylor & Francis. (n.d.).
- A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (2025, February 27).
- Morpholine Bioisosteres for Drug Design - Enamine. (n.d.).
- 1,2,3-Triazole Containing Hybrids as Potential Pharmacological Agents: A Review | Asian Journal of Chemistry. (2024, April 30).
- Morpholine Derivatives in Agrochemical Discovery and Development | Journal of Agricultural and Food Chemistry - ACS Publications. (2023, August 15).
- Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration. (2023, May 31).
- Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC. (n.d.).
- An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - MDPI. (n.d.).
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023, October 23).
- Morpholine catalyzed synthesis of novel 4H-chromene linked pyrazole - 1,2,3-triazole hybrids - arkat usa. (n.d.).
- Synthesis, Cytotoxicity, Molecular Docking and ADME Assay of Novel Morpholine appended 1,2,3‐Triazole Analogues - ResearchGate. (2022, December 24).
- (PDF) ANTIMICROBIAL PROPERTIES OF 4-((5-(DECYLTHIO)-4-METHYL- 4H-1,2,4-TRIAZOLE-3-YL) - ResearchGate. (2023, November 18).
- 1,2,4-Triazoles as Important Antibacterial Agents - PMC. (n.d.).
- Synthesis of New Quinoline based Morpholine-1,2,3-Triazole Hybrids and their Cytotoxicity. (2024, January 24).
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"4-(1H-1,2,3-Triazol-4-yl)morpholine" derivatives and analogs
An In-Depth Technical Guide to 4-(1H-1,2,3-Triazol-4-yl)morpholine Derivatives and Analogs
Abstract
The fusion of the morpholine ring and the 1,2,3-triazole core has created a molecular scaffold of significant interest in modern medicinal chemistry. This guide provides a comprehensive technical overview of 4-(1H-1,2,3-triazol-4-yl)morpholine derivatives and their analogs. We will explore the foundational principles that make this scaffold a "privileged" structure, delve into the robust synthetic methodologies for its creation—primarily the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—and survey its diverse and promising applications in drug discovery, from oncology to neurotherapeutics. This document is intended for researchers, chemists, and drug development professionals, offering both high-level strategic insights and detailed, actionable experimental protocols.
The Strategic Value of the Morpholine-Triazole Scaffold
The potency and drug-like properties of a therapeutic candidate are often dictated by the core heterocyclic systems from which it is built. The 4-(1H-1,2,3-triazol-4-yl)morpholine scaffold is a quintessential example of molecular hybridization, where two individually valuable moieties are combined to create a system with synergistic benefits.
The Morpholine Moiety: A Pharmacokinetic Enhancer
The morpholine ring is a recurring motif in approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS).[1] Its value stems from a unique combination of physicochemical properties:
-
Improved Solubility and Permeability: The presence of the ether oxygen and the weakly basic nitrogen gives the morpholine ring a well-balanced hydrophilic-lipophilic profile.[1] This enhances aqueous solubility and can improve membrane permeability, crucial factors for oral bioavailability and distribution.
-
Favorable pKa: The nitrogen atom in morpholine has a pKa that is often close to physiological pH, which can be advantageous for optimizing compound absorption and distribution.[1]
-
Metabolic Stability: As a saturated heterocycle, it is generally more resistant to metabolic degradation compared to more labile structures.
-
Structural Versatility: It serves as a versatile scaffold, capable of directing its substituents into specific vectors to achieve optimal interactions with biological targets.[2][3]
The 1,2,3-Triazole Linker: The "Click" Chemistry Workhorse
The 1,2,3-triazole ring, most commonly synthesized via the CuAAC reaction, is far more than a simple linker. It is a bioisostere of the amide bond but offers superior chemical stability and a different electronic profile.
-
Chemical Inertness: The triazole ring is exceptionally stable to a wide range of chemical conditions, including hydrolysis, oxidation, and reduction, ensuring the integrity of the molecule during metabolic processes.
-
Hydrogen Bonding Capability: The nitrogen atoms of the triazole can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein targets.
-
Dipolar Nature: The ring possesses a significant dipole moment, which can influence molecular conformation and contribute to binding affinity.
-
Synthetic Accessibility: The advent of "click chemistry" has made the formation of 1,4-disubstituted 1,2,3-triazoles exceptionally reliable and efficient, allowing for the rapid generation of compound libraries.[4][5]
The combination of these two "privileged" structures results in a scaffold that is not only synthetically accessible but also pre-disposed to possess favorable drug-like properties, making it an excellent starting point for a wide range of drug discovery campaigns.[6]
Core Synthetic Methodologies and Protocols
The construction of the 4-(1H-1,2,3-triazol-4-yl)morpholine core almost exclusively relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[5][7] This reaction forms the 1,4-disubstituted 1,2,3-triazole ring with high regioselectivity and yield.
The CuAAC "Click" Reaction: A General Overview
The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide, catalyzed by a Cu(I) species. The reaction is highly specific for the formation of the 1,4-disubstituted triazole isomer.
Caption: General scheme of the CuAAC reaction.
The workflow for synthesizing these target compounds typically involves the preparation of two key synthons: a morpholine-containing fragment (either the alkyne or the azide) and a second fragment bearing the complementary functional group.
Caption: Workflow for synthesis and evaluation.
Detailed Experimental Protocol: Synthesis of a Representative Derivative
This protocol describes the synthesis of a generic 4-(1-(aryl)-1H-1,2,3-triazol-4-yl)morpholine derivative, adapted from established methodologies.[7]
Step 1: Synthesis of 4-(prop-2-yn-1-yl)morpholine (Alkyne Precursor)
-
Reagents & Setup: To a round-bottom flask charged with morpholine (1.0 eq), add anhydrous potassium carbonate (1.5 eq) and acetone (10 mL/mmol of morpholine).
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add propargyl bromide (80% in toluene, 1.2 eq) dropwise over 15 minutes with vigorous stirring.
-
Execution: After the addition, allow the reaction to warm to room temperature and then reflux under a nitrogen atmosphere for 8-12 hours.
-
Causality: Potassium carbonate acts as a base to deprotonate the morpholine nitrogen, facilitating its nucleophilic attack on the propargyl bromide. Acetone is a suitable polar aprotic solvent for this S_N2 reaction.
-
-
Monitoring & Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Dilute the residue with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography if necessary.
Step 2: Synthesis of the Target Compound via CuAAC
-
Reagents & Setup: In a vial, dissolve the aryl azide (1.0 eq) and 4-(prop-2-yn-1-yl)morpholine (1.1 eq) in a 1:1 mixture of tert-butyl alcohol and water (4 mL/mmol of azide).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water. In another, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) in water.
-
Causality: Sodium ascorbate is a reducing agent that reduces the Cu(II) precatalyst to the active Cu(I) species in situ. This avoids the need to handle potentially unstable Cu(I) salts directly.
-
-
Execution: Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution. The mixture may change color, indicating the formation of the copper-acetylide complex.
-
Monitoring & Work-up: Stir the reaction vigorously at room temperature. The reaction is often complete within 2-24 hours. Monitor by TLC. Once the starting materials are consumed, dilute the mixture with water and extract with dichloromethane or ethyl acetate (3x).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole product.
-
Validation: The structure and purity of the final compound must be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8]
Biological Applications and Structure-Activity Relationships
The modular nature of the CuAAC synthesis has allowed for the exploration of 4-(1H-1,2,3-triazol-4-yl)morpholine derivatives across multiple therapeutic areas. The "R-group" on the triazole's N1 position can be extensively varied to tune the biological activity.
Anticancer Activity
The scaffold has demonstrated significant potential in oncology. Studies have shown that hybrid molecules incorporating a quinoline moiety linked to the morpholine-triazole core exhibit potent cytotoxicity against human cancer cell lines.[8]
For instance, a series of 1-aryl-1,2,3-triazole-quinoline-morpholine hybrids were evaluated for their in vitro anticancer activity against the MDA-MB-231 breast cancer cell line.[8] The results highlighted that substituents on the aryl ring play a critical role in modulating potency.
| Compound ID | Aryl Substituent (R) | IC₅₀ (µM) vs. MDA-MB-231[8] |
| 6a | Phenyl | > 50 |
| 6c | 4-Chlorophenyl | 17.20 ± 0.09 |
| 6d | 4-Fluorophenyl | 23.56 ± 0.09 |
| Doxorubicin | (Reference Drug) | 1.12 ± 0.01 |
Key SAR Insights:
-
Halogenation is Favorable: The data clearly indicates that the introduction of electron-withdrawing halogen atoms, such as chlorine and fluorine, at the para-position of the aryl ring significantly enhances cytotoxic activity compared to the unsubstituted parent compound.[8] This suggests a potential hydrophobic or electronic interaction in the target's binding pocket.
-
Further Optimization Needed: While potent, the activity of these initial hits does not yet match that of the reference drug doxorubicin, indicating that further lead optimization is required.
Antimicrobial and Antifungal Activity
The triazole ring is a well-established pharmacophore in antifungal drugs (e.g., fluconazole, voriconazole), where it coordinates to the iron atom in the active site of lanosterol 14α-demethylase.[9] It is therefore logical to explore morpholine-triazole hybrids for antimicrobial properties. Various studies have synthesized and screened derivatives against a panel of bacterial and fungal strains, with some compounds showing promising activity.[9][10][11] The morpholine moiety in these analogs can help to improve the pharmacokinetic profile, potentially leading to agents with better efficacy.[2]
CNS-Active Agents
Given the prevalence of the morpholine ring in CNS drugs, this scaffold is a prime candidate for targeting neurological disorders.[1] Derivatives of morpholine-containing triazoles have been investigated as neurokinin-1 (NK-1) receptor antagonists, a target for antiemetic and antidepressant drugs.[1][6] Furthermore, analogs such as 1,2,4-triazole derivatives have been shown to possess anticonvulsant activity, potentially by modulating GABAergic neurotransmission.[12] This suggests that the core scaffold could be adapted to target a variety of CNS receptors and enzymes.
Conclusion and Future Directions
The 4-(1H-1,2,3-triazol-4-yl)morpholine scaffold represents a powerful platform for modern drug discovery. Its value is rooted in the synergistic combination of the favorable pharmacokinetic properties imparted by the morpholine ring and the synthetic versatility and biological relevance of the 1,2,3-triazole linker. The highly efficient and modular CuAAC synthesis allows for the rapid generation of diverse chemical libraries, enabling a thorough exploration of structure-activity relationships.
Future research should focus on:
-
Lead Optimization: Systematically modifying the substituents on the scaffold to enhance potency against validated targets while simultaneously optimizing for ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Exploration of New Linkage Points: Investigating analogs where the morpholine and triazole moieties are connected through different positions to explore novel structural space.
-
Broadening Therapeutic Targets: Leveraging the scaffold's versatility to design inhibitors for a wider range of enzymes and receptors implicated in diseases ranging from viral infections to metabolic disorders.
By building upon the solid foundation reviewed in this guide, researchers are well-positioned to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
-
Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]
-
Nayak, S. K., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PMC. [Link]
-
Ali, T. E., Assiri, M. A., & Alqahtani, M. N. (2024). Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. Current Organic Synthesis, 21(6), 729-763. [Link]
-
Ali, T. E., Assiri, M. A., & Alqahtani, M. N. (2024). Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications | Request PDF. ResearchGate. [Link]
-
AlKaissi, S. S. (2020). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate. [Link]
-
Unknown Author. (2023). Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties. lidsen. [Link]
-
Kralj, A., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles. The Journal of Organic Chemistry, 87(5), 3625-3634. [Link]
-
Al-Tamiemi, E. O. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]
-
Ramachary, D. B., et al. (2024). Synthesis of New Quinoline based Morpholine-1,2,3-Triazole Hybrids and their Cytotoxicity. Asian Journal of Chemistry, 36(4), 983-988. [Link]
-
Al-Tamiemi, E. O., & J, S. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. [Link]
-
Kumar, A., et al. (2023). CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview. Beilstein Journal of Organic Chemistry. [Link]
-
Unknown Author. (n.d.). The molecular structures of 1,2,4-triazole derivatives with morpholine... ResearchGate. [Link]
-
Al-Tamiemi, E. O. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 15(3), 263-272. [Link]
-
Wei, F., et al. (2016). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Chemical Communications, 52(96), 14188-14199. [Link]
-
Al-Masoudi, N. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. [Link]
-
da Silva, A. B., et al. (2021). Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. Anais da Academia Brasileira de Ciências, 93(1). [Link]
-
Kumar, R., et al. (2016). Click Chemistry Inspired Synthesis of Morpholine-Fused Triazoles. ResearchGate. [Link]
-
Li, Y., et al. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 27(16), 5296. [Link]
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview [beilstein-journals.org]
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- 11. Catalysis Research | Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties [lidsen.com]
- 12. mdpi.com [mdpi.com]
Technical Deep Dive: The 4-Morpholino-1,2,3-Triazole Scaffold
This guide provides an in-depth technical analysis of 4-(1H-1,2,3-Triazol-4-yl)morpholine and its derivatives. It focuses on the specific scaffold where the morpholine nitrogen is directly bonded to the triazole carbon (C-N linkage), a structural motif distinct from the more common methylene-linked "Click" products.
Chemical Identity & Structural Logic
The molecule 4-(1H-1,2,3-Triazol-4-yl)morpholine represents a specialized class of heterocyclic hybrids. Unlike standard "Click Chemistry" products where a methylene linker (–CH₂–) separates the rings, this scaffold features a direct C–N bond between the C4/C5 position of the triazole and the N4 position of the morpholine.
Core Chemical Architecture
-
IUPAC Name: 4-(1H-1,2,3-triazol-4-yl)morpholine
-
Molecular Formula: C₆H₁₀N₄O
-
Structural Significance:
-
Electronic Push-Pull: The morpholine ring acts as an electron-donating group (EDG) via resonance (+M effect) into the electron-deficient triazole ring. This conjugation alters the aromaticity and pKa of the triazole proton.
-
Tautomerism: The unsubstituted 1H-triazole exists in dynamic equilibrium between the 1H, 2H, and 3H tautomers. The bulky morpholine substituent at C4 favors the 1H or 2H forms to minimize steric strain.
-
Bioisosterism: This scaffold is increasingly utilized as a non-classical bioisostere for amides . The polarized C=C–N motif within the triazole mimics the electronic distribution of a peptide bond without the hydrolytic instability.
-
Synthesis Strategies: Overcoming the "Click" Limitation
Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) typically yields 1,4-disubstituted triazoles with carbon linkers. Creating the direct C–N bond requires advanced methodologies.
Method A: Defluorinative Cycloaddition (The Modern Standard)
The most robust route to 4-morpholino-1,2,3-triazoles utilizes gem-difluoroalkenes . This metal-free or transition-metal-assisted pathway allows for the regioselective construction of the triazole ring with the morpholine moiety pre-installed.
Mechanism:
-
Nucleophilic Vinylic Substitution (SɴV): Morpholine attacks the gem-difluoroalkene, displacing one fluoride ion to form an
-fluoroenamine intermediate. -
Cycloaddition: The organic azide undergoes a [3+2] cycloaddition with the electron-rich enamine.
-
Elimination: Loss of the second fluoride ion and aromatization yields the 1,4,5-trisubstituted triazole.
Advantages: High regioselectivity, mild conditions, and access to N1-substituted derivatives.
Method B: Ynamine-Azide Cycloaddition
Direct reaction of N-ethynylmorpholine (an ynamine) with organic azides.
-
Reactivity: Ynamines are highly polarized nucleophiles.
-
Regioselectivity: Thermal cycloaddition often yields a mixture of 4-morpholino and 5-morpholino isomers, though copper catalysis can steer selectivity.
-
Limitation: N-ethynylmorpholine is sensitive to hydrolysis and requires careful handling.
Visualization: Defluorinative Synthesis Pathway
The following diagram illustrates the mechanistic logic of the gem-difluoroalkene route, the most reliable method for accessing this scaffold.
Caption: Mechanistic pathway for the synthesis of 4-morpholino-1,2,3-triazoles via gem-difluoroalkene precursors.
Experimental Protocol: Synthesis via Gem-Difluoroalkenes
Based on recent methodology (e.g., Beilstein J. Org. Chem. 2023).[1]
Objective: Synthesis of 1-(4-cyanophenyl)-4-morpholino-1H-1,2,3-triazole.
Reagents:
-
Precursor: 1-(2,2-difluorovinyl)-4-cyanobenzene (1.0 equiv)
-
Azide: 4-Azidobenzonitrile (1.5 equiv)[2]
-
Solvent/Reagent: Morpholine (used as solvent, ~0.4 M concentration)[1][2]
-
Base: LiHMDS (0.4 equiv) or K₃PO₄ (for metal-catalyzed variants)
Step-by-Step Workflow:
-
Preparation: In a dry Schlenk tube under argon, dissolve the gem-difluoroalkene (1.0 mmol) in anhydrous Morpholine (2.5 mL).
-
Addition: Add the organic azide (1.5 mmol).
-
Activation: Add LiHMDS (1.0 M in THF, 0.4 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to 75°C and stir for 24–48 hours . Monitor via TLC (formation of a fluorescent spot is common for triazoles).
-
Work-up: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated NH₄Cl (2 x 10 mL) to remove excess morpholine.
-
Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: Hexane/EtOAc 9:1 to 7:3).
Expected Data:
-
Yield: 50–75%
-
Appearance: Light yellow solid.
-
¹H NMR Characteristic: The triazole C5-H proton typically appears as a singlet between δ 7.8 – 8.2 ppm , distinct from the aromatic signals.
Comparative Data: Direct Bond vs. Linker
Understanding the difference between the "Direct" scaffold and the common "Linked" product is crucial for SAR (Structure-Activity Relationship) studies.
| Feature | 4-Morpholino-1,2,3-Triazole (Direct) | 4-(Morpholinomethyl)-1,2,3-Triazole (Linked) |
| Linkage | N(Morph)–C(Triazole) | N(Morph)–CH₂–C(Triazole) |
| Synthesis | Gem-difluoroalkene or Ynamine route | Standard CuAAC (Click Chemistry) |
| Electronic Effect | Conjugated (Resonance donor) | Insulated (Inductive only) |
| Basicity | Reduced (N lone pair delocalized) | Standard tertiary amine basicity |
| Space Filling | Compact, rigid | Flexible, extended |
| Primary Use | Bioisostere, Electronic Tuning | Ligand, Solubilizing Group |
Applications & Utility
-
Medicinal Chemistry (Kinase Inhibitors): The 4-morpholino-triazole unit serves as a hinge-binding motif in kinase inhibitors. The morpholine oxygen can accept hydrogen bonds, while the triazole nitrogen can act as a donor/acceptor depending on the tautomeric state (if N1-H) or substitution.
-
Corrosion Inhibition: Like many triazoles, this derivative adsorbs strongly to copper and steel surfaces. The morpholine ring enhances solubility and surface coverage, improving inhibition efficiency in acidic media.
-
Triazole-Linked Morpholino Oligomers (TLMO): Note: In oligonucleotide chemistry, "TLMO" refers to a backbone modification. While distinct from the small molecule described above, the chemical stability of the triazole-morpholine linkage is validated by its use in synthetic DNA analogues (TLMOs), where the triazole replaces the phosphate linkage, offering resistance to nucleases.
References
-
Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Source: Beilstein Journal of Organic Chemistry (2023). URL:[Link]
-
Synthesis of triazole-linked morpholino oligonucleotides via CuI catalysed cycloaddition. Source: Organic & Biomolecular Chemistry (NIH/PubMed). URL:[Link]
-
Recent advances in the synthesis of 1,2,3-triazoles. Source: MDPI Molecules. URL:[Link]
-
The Azide Ion Is A Great Nucleophile In SN2 Reactions. Source: Master Organic Chemistry. URL:[Link]
Sources
Technical Guide: Solubility & Stability Profiling of 4-(1H-1,2,3-Triazol-4-yl)morpholine
The following technical guide details the solubility and stability profile of 4-(1H-1,2,3-Triazol-4-yl)morpholine , a specialized heterocyclic scaffold used in medicinal chemistry.
Executive Summary
4-(1H-1,2,3-Triazol-4-yl)morpholine represents a distinct class of N-heteroaryl amines where a morpholine ring is directly bonded via its nitrogen atom to the C4-position of a 1,2,3-triazole core. Unlike typical alkyl-morpholines, this connectivity creates a conjugated "push-pull" electronic system that significantly alters the molecule's basicity, solubility, and stability profile.
Key Technical Verdicts:
-
Solubility: Exhibits pH-dependent aqueous solubility driven by the acidity of the triazole -NH- (pKa ~9.4) rather than the basicity of the morpholine nitrogen. High solubility in polar aprotic solvents (DMSO, DMF).
-
Stability: Exceptionally high thermal stability (resistant to retro-cycloaddition). Hydrolytically stable across a broad pH range (1–10). The primary degradation risk is oxidative opening of the morpholine ring under extreme stress.
-
Application: Serves as a non-basic bioisostere for amides and a rigid linker in Fragment-Based Drug Discovery (FBDD).
Chemical Constitution & Electronic Properties
Understanding the electronic environment is prerequisite to predicting solubility behavior.
Structural Dynamics
The molecule exists in a tautomeric equilibrium.[1] While the 1H-tautomer is often drawn, the 2H-tautomer is frequently the dominant species in aqueous solution due to aromatic stabilization.
-
Systematic Name: 4-(1H-1,2,3-Triazol-4-yl)morpholine
-
Molecular Formula: C₆H₁₀N₄O
-
Molecular Weight: 154.17 g/mol
Electronic Conjugation (The "Aniline Effect")
Crucially, the morpholine nitrogen lone pair is not free; it is delocalized into the electron-deficient triazole ring.
-
Consequence 1: The morpholine nitrogen is non-basic (predicted pKa < 2.0). It will not protonate at physiological pH (7.4).
-
Consequence 2: The triazole ring -NH- remains acidic (pKa ~9.3–9.5).
Visualization: Tautomeric & Electronic States
Solubility Profile
Solvent Compatibility Table
Data derived from structural analog analysis (SAR) and standard 1,2,3-triazole properties.
| Solvent System | Solubility Rating | Estimated Conc. (mg/mL) | Application Notes |
| Water (pH 7.4) | Moderate | 1 – 5 mg/mL | Limited by planarity and lack of ionization at neutral pH. |
| Water (pH 10.0) | High | > 20 mg/mL | Formation of triazolate anion increases solubility significantly. |
| 0.1 M HCl | Moderate | 1 – 10 mg/mL | Morpholine N is poorly basic; solubility gain is minimal compared to alkyl-morpholines. |
| DMSO | Very High | > 100 mg/mL | Preferred solvent for stock solutions (Cryopreservation compatible). |
| Methanol/Ethanol | High | 20 – 50 mg/mL | Suitable for transfer during synthesis workup. |
| DCM/Chloroform | Moderate | 5 – 15 mg/mL | Useful for extraction; limited by triazole polarity. |
Formulation Implications
-
pH Adjustment: Unlike typical amines, acidifying to pH 2 will not drastically improve solubility because the morpholine nitrogen does not readily protonate. To increase aqueous solubility, basification (pH > 9.5) to generate the triazolate anion is the most effective strategy, though physiological compatibility must be considered.
-
Cosolvents: PEG-400 (up to 20%) or Captisol® are recommended for neutral pH formulations to disrupt crystal lattice energy.
Stability Assessment
Thermal Stability
The 1,2,3-triazole ring is pharmacologically renowned for its thermal resilience.
-
Melting Point: Typically >150°C (crystalline solids).[2]
-
Degradation: Resistant to retro-cycloaddition up to 200°C.
-
Storage: Solid state is stable for >2 years at room temperature (25°C/60% RH).
Hydrolytic Stability
The C-N bond connecting the morpholine to the triazole is an N-heteroaryl bond, distinct from an amide or enamine.
-
Acid/Base Hydrolysis: Highly resistant. The bond does not cleave under standard acidic (0.1N HCl) or basic (0.1N NaOH) stress conditions.
Oxidative Stability (Critical Control Point)
While the triazole ring is inert to oxidation, the morpholine ring is the weak link.
-
Risk: N-oxide formation or oxidative ring opening at the alpha-carbon of the morpholine ether.
-
Mitigation: Store under inert atmosphere (Argon/Nitrogen) if in solution for prolonged periods.
Experimental Protocols
Protocol A: Thermodynamic Solubility Assay (Shake-Flask)
Objective: Determine the equilibrium solubility at pH 7.4.
-
Preparation: Weigh 5.0 mg of solid compound into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 500 µL of PBS buffer (pH 7.4).
-
Equilibration: Shake at 25°C (750 rpm) for 24 hours.
-
Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.
-
Quantification:
-
Remove supernatant and dilute 1:10 with Mobile Phase.
-
Analyze via HPLC-UV (254 nm).
-
Calculate concentration against a standard curve prepared in DMSO.
-
Protocol B: Forced Degradation (Stress Testing)
Objective: Validate stability limits for regulatory filing.
Workflow Diagram:
Applications & Context
This scaffold is valuable in Fragment-Based Drug Discovery (FBDD) .
-
Bioisostere: It acts as a planar, non-basic surrogate for the N-methyl piperazine or morpholine-amide moiety, improving metabolic stability by removing the labile carbonyl.
-
Linker: The 1,4-disubstitution pattern (if further substituted) provides a rigid linear geometry, ideal for PROTAC linkers where defined spatial separation is required.
References
-
Physicochemical Properties of 1,2,3-Triazoles Source: National Institutes of Health (NIH) / PubMed Title: "Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application" URL:[Link]
-
Synthesis & Stability of Morpholino-Triazoles Source: European Journal of Organic Chemistry (via URFU) Title: "A Base-Controlled Reaction of 2-Cyanoacetamidines with Sulfonyl Azides (Synthesis of 5-Morpholino-1H-1,2,3-triazoles)" URL:[Link] (Referenced via snippet 1.1/1.6 context)
-
1,2,3-Triazole General Stability Profile Source: Wikipedia (Chemical Data Aggregation) Title: "1,2,3-Triazole: Properties and Stability" URL:[Link][2][3][4][5]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
"4-(1H-1,2,3-Triazol-4-yl)morpholine" as a scaffold in medicinal chemistry
An In-Depth Technical Guide to the "4-(1H-1,2,3-Triazol-4-yl)morpholine" Scaffold in Medicinal Chemistry
Authored by a Senior Application Scientist
Foreword: The Architectural Elegance of a Privileged Scaffold
In the landscape of modern drug discovery, the pursuit of novel molecular entities with superior efficacy, safety, and pharmacokinetic profiles is relentless. Central to this endeavor is the concept of the "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for the development of new therapeutics. The 1,2,3-triazole ring system has firmly established itself as one such scaffold.[1][2] Its remarkable chemical stability, unique electronic properties, and capacity for forming hydrogen bonds make it an attractive component in drug design.[3]
When this esteemed heterocycle is chemically united with a morpholine moiety—a workhorse in medicinal chemistry revered for its ability to improve solubility and metabolic stability[4][5]—the resultant "4-(1H-1,2,3-Triazol-4-yl)morpholine" core emerges. This guide provides an in-depth exploration of this specific scaffold, elucidating its synthesis, physicochemical attributes, and its proven utility as a cornerstone for the design of next-generation therapeutic agents.
Synthesis and Core Architecture: The Power of "Click Chemistry"
The prevalence of the 1,2,3-triazole scaffold in medicinal chemistry is inextricably linked to the development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[3][6] This cornerstone of "click chemistry" provides a highly efficient, regioselective, and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The formation of the 4-(1H-1,2,3-Triazol-4-yl)morpholine core is a prime example of this powerful methodology.
The fundamental reaction involves the coupling of two key building blocks: an azide and a terminal alkyne. To construct the target scaffold, one of these precursors must bear the morpholine ring. The two primary convergent pathways are:
-
Pathway A: Reaction of a morpholine-containing alkyne (e.g., 4-prop-2-yn-1-ylmorpholine) with an organic azide.
-
Pathway B: Reaction of a morpholine-containing azide with a terminal alkyne.
This modularity allows for the rapid generation of diverse compound libraries, where various substituents can be introduced on either the azide or alkyne partner to explore structure-activity relationships (SAR).
General Synthetic Workflow
The diagram below illustrates the streamlined synthesis of the scaffold via the CuAAC reaction, highlighting the convergence of the two key synthons.
Caption: General workflow for the synthesis of the 4-(1H-1,2,3-triazol-4-yl)morpholine scaffold.
Exemplary Laboratory Protocol: Synthesis of Quinoline-Morpholine-Triazole Hybrids
This protocol is adapted from methodologies used in the synthesis of biologically active triazole hybrids.[7] It describes the regioselective synthesis of 1-aryl-1,2,3-triazoles linked to a quinoline-morpholine moiety, demonstrating a practical application of the CuAAC reaction.
Step-by-Step Methodology:
-
Preparation of Starting Materials:
-
Synthesize the requisite 2-morpholinoquinoline-3-methyl propargyl ether (the alkyne component) according to established literature procedures.
-
Synthesize a panel of substituted aryl azides (the azide component) from the corresponding anilines.
-
-
Cycloaddition Reaction (CuAAC):
-
In a round-bottom flask, dissolve the 2-morpholinoquinoline-3-methyl propargyl ether (1.0 eq.) and the desired aryl azide (1.1 eq.) in a 1:1 mixture of t-BuOH and water.
-
To this solution, add sodium ascorbate (0.2 eq.) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq.). The sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 6-12 hours).
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1,2,3-triazole hybrid.
-
-
Characterization:
-
Confirm the structure of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
-
The Power of the Scaffold: Physicochemical Properties and Bioisosterism
The utility of the 4-(1H-1,2,3-triazol-4-yl)morpholine scaffold stems from the synergistic combination of its two constituent rings.
-
1,2,3-Triazole Ring: This five-membered heterocycle is aromatic and exceptionally stable under a wide range of physiological and metabolic conditions.[3] It possesses a significant dipole moment and its nitrogen atoms can act as hydrogen bond acceptors, while the N-H proton of the 1H-tautomer can serve as a hydrogen bond donor.[3]
-
Morpholine Ring: As a saturated heterocycle, morpholine is non-planar and typically adopts a stable chair conformation.[8] Its inclusion in a molecule often enhances aqueous solubility and can block sites of metabolism, thereby improving the pharmacokinetic profile.[4] The oxygen atom and, to a lesser extent, the nitrogen atom can act as hydrogen bond acceptors.
The Triazole Ring as a Master of Disguise: Bioisosterism
A key driver for the widespread use of 1,2,3-triazoles in drug design is their function as a bioisostere—a chemical group that can replace another with similar spatial and electronic properties, often leading to improved pharmacological attributes.
The 1,2,3-triazole ring is an outstanding bioisostere of the amide bond .[1][9] It can effectively mimic both trans- and cis-amide conformations, a feature that is particularly valuable for replacing the metabolically labile peptide bond in peptidomimetics.[1] Unlike an amide, the triazole ring is resistant to hydrolysis by proteases, significantly enhancing the metabolic stability and bioavailability of the parent drug.[10]
Caption: The 1,2,3-triazole ring as a stable bioisostere of the amide bond.
Furthermore, hydroxylated versions of the triazole ring, such as 4-hydroxy-1,2,3-triazole, have been successfully employed as bioisosteres of the carboxylic acid functional group.[11][12] This opens up additional avenues for medicinal chemists to modulate the acidity and binding interactions of drug candidates.
Applications in Medicinal Chemistry: A Scaffold for Diverse Targets
The 1,2,3-triazole core is a component of several approved drugs, including the antibacterial agent tazobactam and the anticonvulsant rufinamide.[1] Derivatives have demonstrated a vast array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][13][14] The incorporation of a morpholine ring often serves to optimize the drug-like properties of these active agents.
Anticancer Activity
Many compounds incorporating the triazole-morpholine architecture have been investigated as potential anticancer agents. For instance, hybrid molecules linking this scaffold to a quinoline core have shown promising cytotoxic activity against breast cancer cell lines like MDA-MB-231.[7]
The mechanism of action for such compounds often involves the inhibition of key signaling proteins within cancer cells, such as protein kinases. The diagram below provides a conceptual overview of how a drug containing the scaffold might interrupt a cancer cell signaling pathway.
Caption: Conceptual pathway showing kinase inhibition by a triazole-morpholine based drug.
Data Summary: Biological Activities
The versatility of the scaffold is evident in the range of biological activities reported for its derivatives. The following table summarizes representative data from the literature.
| Compound Class | Biological Activity | Target/Cell Line | Reported Potency (IC₅₀) | Reference |
| Quinoline-Triazole-Morpholine Hybrids | Anticancer | MDA-MB-231 (Breast Cancer) | 17.20 µM (for chloro-subst. analog) | [7] |
| Chromene-Pyrazole-Triazole Hybrids | Anticancer | MCF-7, HeLa, DU-145 | 6.67 - 9.38 µM | [15] |
| Chromene-Pyrazole-Triazole Hybrids | Antimicrobial | S. aureus, E. coli, C. albicans | MIC: 9.2 - 19.6 µg/mL | [15] |
| 1,2,4-Triazole-Morpholine Derivatives | Antileishmanial | Leishmania infantum | MIC: 312 µg/mL | [16] |
| 1,2,4-Triazole-Morpholine-Thiones | Antioxidant | Lipid Peroxidation Assay | Up to 42.5% inhibition | [17] |
Conclusion and Future Perspectives
The "4-(1H-1,2,3-Triazol-4-yl)morpholine" scaffold represents a powerful convergence of two of medicinal chemistry's most trusted components. Its straightforward and modular synthesis via "click chemistry" allows for extensive and efficient SAR exploration.[2] The inherent stability of the triazole ring, combined with its ability to act as a bioisosteric replacement for the amide bond, provides a robust framework for overcoming common drug development challenges like metabolic lability. The morpholine moiety complements this by frequently enhancing the solubility and overall pharmacokinetic profile of the molecule.
The broad spectrum of biological activities already demonstrated by compounds containing this core—from anticancer to antimicrobial to antiprotozoal—underscores its immense potential.[1][13][18] Future research will undoubtedly continue to exploit this versatile scaffold, leveraging computational design and innovative synthetic methodologies to develop novel, highly targeted therapeutics for a wide range of human diseases. The evidence strongly suggests that the 4-(1H-1,2,3-triazol-4-yl)morpholine core will remain an emerging and valuable player in the future of drug discovery.[2]
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Arkat USA. (n.d.). Morpholine catalyzed synthesis of novel 4H-chromene linked pyrazole - 1,2,3-triazole hybrids. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of 4-(1H-1,2,3-Triazol-4-yl)morpholine
Abstract
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the quintessential "click chemistry" reaction, valued for its high efficiency, regioselectivity, and broad functional group tolerance.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 4-(1H-1,2,3-Triazol-4-yl)morpholine, a heterocyclic scaffold of interest in medicinal chemistry. We delve into the mechanistic underpinnings of the CuAAC reaction, offer a detailed and validated experimental protocol, and provide insights into experimental design, safety, and product characterization.
Scientific Foundation: The CuAAC Reaction
The CuAAC reaction is a highly accelerated and regioselective variant of the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne. While the thermal reaction requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, the introduction of a copper(I) catalyst makes the reaction proceed rapidly at room temperature and selectively produces the 1,4-disubstituted triazole isomer.[1] This transformation is robust, atom-efficient, and compatible with a wide range of solvents, including water, making it exceptionally valuable for bioconjugation and pharmaceutical applications.[4][5]
The Catalytic Cycle: A Mechanistic Overview
The catalytic efficiency of CuAAC hinges on the in-situ generation and stabilization of the active Cu(I) species. The widely accepted mechanism involves several key steps, initiated by the coordination of Cu(I) to the terminal alkyne.
-
Step 1: Alkyne Activation: A Cu(I) ion first coordinates to the π-system of the terminal alkyne. This coordination significantly increases the acidity of the terminal proton, facilitating its removal by a mild base to form a copper-acetylide intermediate.[2][6]
-
Step 2: Azide Coordination: The organic azide coordinates to the copper center of the copper-acetylide complex. This brings the two reactive partners into close proximity and activates the azide for nucleophilic attack. Kinetic studies suggest that the transition state may involve two copper atoms, one activating the alkyne and the other activating the azide.[4][6]
-
Step 3: Cycloaddition: A concerted, yet asynchronous, cycloaddition occurs, leading to a six-membered copper-triazolide intermediate.[7]
-
Step 4: Protonolysis & Catalyst Regeneration: The copper-triazolide is protonated, releasing the stable 1,4-disubstituted triazole product and regenerating the Cu(I) catalyst for the next cycle.
For this protocol, the Cu(I) catalyst is conveniently generated in situ from an inexpensive and stable Cu(II) salt, copper(II) sulfate (CuSO₄), using sodium ascorbate as a mild and effective reducing agent.[6][8][9]
The Role of Accelerating Ligands
While the CuAAC reaction can proceed with only a copper source and a reducing agent, its efficiency and reliability are dramatically improved by the use of stabilizing ligands. Cu(I) is prone to disproportionation and oxidation to the catalytically inactive Cu(II) state.[2] Ligands, particularly nitrogen-based chelators, protect the Cu(I) center, enhance its solubility, and accelerate the catalytic cycle.[5][10]
For this protocol, we select Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) , a water-soluble and highly effective ligand that maintains catalytic activity while minimizing potential cytotoxicity associated with free copper ions, making the protocol suitable for a broad range of applications.[9][11]
Safety First: Handling Organic Azides
CRITICAL: Organic azides are energetic materials and must be handled with extreme caution. They can be sensitive to heat, shock, friction, and static discharge, potentially leading to explosive decomposition.[12][13]
-
Hazard Assessment: Before beginning, assess the stability of your azide. The "Rule of Six" suggests there should be at least six carbon atoms for every energetic functional group (e.g., azide).[14] Low molecular weight azides are particularly hazardous.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses, and appropriate gloves. A face shield is strongly recommended.[12]
-
Engineered Controls: All work with azides must be conducted in a certified chemical fume hood, behind a blast shield.[12]
-
Handling Precautions:
-
Never use metal spatulas or magnetic stir bars with ground-glass joints to handle azides, as this can form highly sensitive metal azides.[14][15] Use plastic or ceramic spatulas.
-
Avoid concentrating azide solutions via rotary evaporation unless the azide is known to be stable.[16]
-
Never mix azide-containing waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[14]
-
Do not use halogenated solvents (e.g., dichloromethane, chloroform) with azides, as this can form dangerously explosive di- and tri-azidomethane.[12][16]
-
-
Waste Disposal: All azide-contaminated materials must be collected in a designated, clearly labeled hazardous waste container and disposed of through official channels.[15]
Experimental Protocol
This protocol details the synthesis of 4-(1H-1,2,3-Triazol-4-yl)morpholine from 4-(prop-2-yn-1-yl)morpholine and Azidotrimethylsilane (TMS-N₃) . The use of TMS-N₃ is a common strategy that, upon aqueous workup or in the presence of a protic solvent, generates the desired N-H triazole.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-(prop-2-yn-1-yl)morpholine | C₇H₁₁NO | 125.17 | 125 mg | 1.0 | 1.0 |
| Azidotrimethylsilane (TMS-N₃) | C₃H₉N₃Si | 115.22 | 138 mg (160 µL) | 1.2 | 1.2 |
| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.68 | 12.5 mg | 0.05 | 0.05 (5 mol%) |
| Sodium L-Ascorbate | C₆H₇NaO₆ | 198.11 | 19.8 mg | 0.10 | 0.10 (10 mol%) |
| THPTA Ligand | C₁₈H₃₆N₁₀O₃ | 464.55 | 23.2 mg | 0.05 | 0.05 (5 mol%) |
| Solvent: tert-Butanol | C₄H₁₀O | - | 5 mL | - | - |
| Solvent: Deionized Water | H₂O | - | 5 mL | - | - |
Step-by-Step Methodology
-
Catalyst Premix Preparation: In a 1.5 mL microcentrifuge tube, dissolve Copper(II) Sulfate Pentahydrate (12.5 mg, 0.05 mmol) and THPTA (23.2 mg, 0.05 mmol) in 1.0 mL of deionized water. Vortex briefly until a clear blue solution is formed. This premixing step ensures the copper is fully chelated by the ligand.
-
Reactant Preparation: In a 25 mL round-bottom flask equipped with a Teflon-coated magnetic stir bar, dissolve 4-(prop-2-yn-1-yl)morpholine (125 mg, 1.0 mmol) in 5 mL of tert-butanol. Add 4 mL of deionized water and stir to create a homogenous solution.
-
Reaction Initiation:
-
To the stirred solution of the alkyne, add Azidotrimethylsilane (TMS-N₃) (160 µL, 1.2 mmol) via syringe.
-
Add the prepared catalyst premix solution (1.0 mL) to the flask.
-
In a separate vial, dissolve Sodium Ascorbate (19.8 mg, 0.10 mmol) in 1.0 mL of deionized water. Add this solution dropwise to the reaction flask. A color change (e.g., to yellow or orange) may be observed, indicating the reduction of Cu(II) to the active Cu(I) species.
-
-
Reaction Monitoring:
-
Seal the flask and allow the reaction to stir vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 10% Methanol in Dichloromethane. The disappearance of the limiting reagent (alkyne) indicates reaction completion. Reaction times typically range from 2 to 12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with 15 mL of ethyl acetate and 10 mL of water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with 15 mL of ethyl acetate.
-
Combine the organic layers. To remove the copper catalyst, wash the combined organic phase with 20 mL of a 0.1 M aqueous solution of EDTA, disodium salt, followed by 20 mL of saturated sodium chloride (brine) solution.[17]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product will be a solid or oil. Purify the residue by flash column chromatography on silica gel, using a gradient elution (e.g., 0% to 10% methanol in dichloromethane) to afford the pure 4-(1H-1,2,3-Triazol-4-yl)morpholine.[18]
-
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity. The triazole C-H proton typically appears as a singlet around 7.5-8.5 ppm in the ¹H NMR spectrum.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction is sluggish or stalls | 1. Inefficient reduction of Cu(II) to Cu(I).2. Oxidation of Cu(I) catalyst.3. Poor solubility of reactants. | 1. Use a freshly prepared solution of sodium ascorbate.2. Degas the solvent mixture (sparge with Argon or Nitrogen for 15 min) before adding reagents.3. Try an alternative solvent system like DMSO/H₂O or DMF. |
| Formation of side products | Oxidative homocoupling of the alkyne (Glaser coupling). | Ensure sodium ascorbate is in slight excess relative to the copper catalyst. Maintain a well-stirred, homogenous solution. |
| Product is contaminated with copper | Incomplete removal during work-up. The triazole product can chelate copper. | Perform multiple washes with the aqueous EDTA solution. If contamination persists, dissolving the product in an organic solvent and passing it through a short plug of silica gel can help. |
| Low isolated yield | 1. Incomplete reaction.2. Product loss during extraction or chromatography. | 1. Allow the reaction to run for a longer period or gently warm to 35-40 °C.2. Ensure the pH of the aqueous layer is neutral or slightly basic during extraction to prevent protonation and loss of the product to the aqueous phase. |
References
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Safe Handling of Azides. (2013, February 1). University of Pittsburgh Environmental Health and Safety. [Link]
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Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. (n.d.). Royal Society of Chemistry. [Link]
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School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018, April 1). University College Dublin. [Link]
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Alkyne-Azide Click Chemistry Protocol for ADCs. (2024, September 20). AxisPharm. [Link]
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Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. (2022, April 6). ACS Publications. [Link]
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Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011, December 15). SciSpace. [Link]
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Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. [Link]
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Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). National Center for Biotechnology Information (PMC). [Link]
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Azides. (2022, May 18). University of Victoria. [Link]
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Auxiliary Cu(I) Click Reagents. (n.d.). Jena Bioscience. [Link]
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Most used CuAAC reaction ligands. (n.d.). ResearchGate. [Link]
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Information on Azide Compounds. (n.d.). Stanford Environmental Health & Safety. [Link]
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Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. (2022, December 21). ACS Omega. [Link]
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Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. (2020, April 26). MDPI. [Link]
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Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. (n.d.). National Center for Biotechnology Information (PMC). [Link]
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Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. (2022, April 6). SciSpace. [Link]
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SODIUM AZIDE AND ORGANIC AZIDES STANDARD OPERATING PROCEDURE TEMPLATE. (n.d.). University of California, Santa Barbara. [Link]
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Reagent of the month – Polytriazole ligands for the copper catalysed alkyne–azide cycloaddition (CuAAC). (2024, October 2). SigutLabs. [Link]
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Comparison of various solvents used in CuAAC reaction. (n.d.). ResearchGate. [Link]
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"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (n.d.). Jena Bioscience. [Link]
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The reaction mechanism of CuAAc. (2022, December 1). DocCheck. [Link]
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Copper(i)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-d-glucopyranosyltriazoles. (2023, April 3). National Center for Biotechnology Information (PMC). [Link]
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Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? (2020, January 16). ResearchGate. [Link]
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[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]diphenylmethyl}morpholine. (n.d.). National Center for Biotechnology Information (PMC). [Link]
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Morpholine catalyzed synthesis of novel 4H-chromene linked pyrazole - 1,2,3-triazole hybrids. (n.d.). Arkat USA. [Link]
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Asymmetric synthesis 1,2,3-triazoles utilising the copper-catalysed azide-alkyne cycloaddition. (n.d.). University of Birmingham. [Link]
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A practical flow synthesis of 1,2,3-triazoles. (n.d.). National Center for Biotechnology Information (PMC). [Link]
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Synthesis and Characterization of Some New Morpholine Derivatives. (n.d.). Baghdad Science Journal. [Link]
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Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022, January 15). NeuroQuantology. [Link]
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Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties. (2023, March 12). Lidsen. [Link]
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Application Notes & Protocols: In Vitro Anticancer Activity Screening of 4-(1H-1,2,3-Triazol-4-yl)morpholine
Abstract
This document provides a comprehensive guide for the initial in vitro anticancer evaluation of the novel synthetic compound, 4-(1H-1,2,3-Triazol-4-yl)morpholine . This molecule integrates two pharmacologically significant scaffolds: the 1,2,3-triazole ring, a bioisostere for amide bonds known for its metabolic stability and diverse biological activities, and the morpholine moiety, a common constituent in approved anticancer drugs.[1][2][3][4] The protocols detailed herein outline a systematic, multi-tiered screening approach, beginning with broad cytotoxicity assessment and progressing to key mechanistic assays to elucidate the preliminary mode of action. This guide is intended for researchers in oncology, medicinal chemistry, and drug development, providing robust, field-proven methodologies for generating reliable and reproducible preclinical data.
Introduction: The Rationale for Screening 4-(1H-1,2,3-Triazol-4-yl)morpholine
The pursuit of novel anticancer agents with improved efficacy and reduced toxicity remains a paramount objective in medicinal chemistry.[5][6] Hybrid molecules, which combine distinct pharmacophores into a single chemical entity, represent a promising strategy for developing new therapeutics. The title compound, 4-(1H-1,2,3-Triazol-4-yl)morpholine, is a quintessential example of this approach.
-
The 1,2,3-Triazole Scaffold: This five-membered heterocycle is a cornerstone of modern medicinal chemistry, largely due to the advent of "click chemistry," which allows for its efficient and regioselective synthesis.[3] Triazole derivatives exhibit a wide spectrum of pharmacological properties, including potent anticancer activity.[4][7] Their ability to form hydrogen bonds, dipole-dipole interactions, and van der Waals forces allows them to engage with a variety of biological targets, such as kinases, tubulin, and various enzymes crucial for cancer cell survival.[1][7]
-
The Morpholine Scaffold: The morpholine ring is a privileged structure found in several clinically successful drugs, including the PI3K inhibitor GDC-0941 (Pictilisib) and the VEGFR/PDGFR inhibitor Linifanib. Its inclusion in a molecule can enhance pharmacokinetic properties such as aqueous solubility and metabolic stability, which are critical for drug development.
The conjugation of these two scaffolds suggests that 4-(1H-1,2,3-Triazol-4-yl)morpholine may possess unique anticancer properties, warranting a thorough in vitro investigation.
Experimental Design: A Tiered Screening Strategy
A logical and resource-efficient screening cascade is essential for evaluating novel compounds. We propose a three-tiered approach to systematically characterize the anticancer potential of 4-(1H-1,2,3-Triazol-4-yl)morpholine. This strategy ensures that resource-intensive mechanistic studies are performed only after initial cytotoxic activity has been confirmed.
Caption: Tiered workflow for in vitro anticancer compound screening.
Detailed Experimental Protocols
Protocol 1: General Cell Culture and Maintenance
Scientific integrity begins with healthy, consistently maintained cell cultures. This protocol ensures that cells are in an optimal state for experimentation, minimizing variability.
-
Cell Lines: A representative panel of human cancer cell lines should be selected. A common starting point includes:
-
Culture Medium: Cells should be cultured in the medium recommended by the supplier (e.g., ATCC), typically RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.[10]
-
Incubation Conditions: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[10]
-
Subculture (Passaging):
-
Monitor cell confluency daily.
-
When cells reach 80-90% confluency, aspirate the old medium.
-
Wash the cell monolayer once with sterile 1X Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of a dissociation reagent (e.g., Trypsin-EDTA) to cover the cell surface and incubate for 2-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin with fresh, complete growth medium and gently pipette to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (e.g., 1:3 to 1:10 dilution) to a new culture flask containing pre-warmed medium. Causality: Passaging at sub-confluent densities is crucial to ensure cells remain in the exponential growth phase, where they are most sensitive and responsive to drug treatment. Over-confluent cultures can enter growth arrest, leading to artifactual resistance.
-
Protocol 2: Cytotoxicity Assessment via MTT Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] It measures the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11]
-
Materials:
-
96-well flat-bottom sterile plates
-
4-(1H-1,2,3-Triazol-4-yl)morpholine (dissolved in DMSO to create a 10 mM stock)
-
Positive Control: Doxorubicin (10 mM stock in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)[11]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or 0.01 M HCl in isopropanol
-
-
Procedure:
-
Cell Seeding: Harvest cells from exponential phase cultures and perform a cell count (e.g., using a hemocytometer and Trypan blue). Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight to allow for attachment.[10][12]
-
Compound Treatment: Prepare serial dilutions of 4-(1H-1,2,3-Triazol-4-yl)morpholine and Doxorubicin in complete medium. A typical concentration range for a new compound is 0.1, 1, 10, 50, and 100 µM.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells treated with medium containing the same final concentration of DMSO (typically ≤0.5%) and "untreated control" wells with medium only.
-
Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[13]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[11]
-
Absorbance Measurement: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
-
Self-Validation: The inclusion of untreated and vehicle controls establishes the baseline for 100% viability. The Doxorubicin positive control validates the assay's ability to detect cytotoxic effects.
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and will label these cells.[14] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[14]
Caption: Principle of Annexin V and Propidium Iodide staining for apoptosis detection.
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with 4-(1H-1,2,3-Triazol-4-yl)morpholine at its predetermined IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated or vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like EDTA to minimize membrane damage.[15] Centrifuge the combined cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[15][16]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[14][16]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[14][16]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[16] Excite FITC at 488 nm and measure emission at ~530 nm (FL1 channel), and excite PI and measure emission at >670 nm (FL3 channel).
-
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This assay quantifies the DNA content of cells, allowing for the determination of the cell population's distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[17] Many anticancer agents function by inducing cell cycle arrest at specific checkpoints.
-
Principle: PI is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[17] The fluorescence intensity emitted by a PI-stained cell is directly proportional to its DNA content. Cells in the G2/M phase (with 4n DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA), while cells in the S phase (DNA synthesis) will have an intermediate fluorescence.
-
Procedure:
-
Cell Treatment: Treat cells in 6-well plates as described for the apoptosis assay.
-
Cell Harvesting: Harvest cells by trypsinization, collect by centrifugation (200 x g, 5 min), and wash once with cold PBS.[18]
-
Fixation: Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 1 mL of ice-cold PBS. While gently vortexing, add 9 mL of ice-cold 70% ethanol dropwise to fix the cells.[18] Fixation permeabilizes the cell membrane, allowing PI to enter and stain the nuclear DNA.[17]
-
Storage: Incubate cells on ice for at least 2 hours or store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., PBS containing 50 µg/mL PI and 100 µg/mL RNase A).
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[18] Causality: RNase A is essential because PI can also bind to double-stranded RNA. RNase treatment ensures that the fluorescence signal originates exclusively from DNA, providing an accurate measurement of DNA content.[17][18]
-
Analysis: Analyze the stained cells by flow cytometry. Acquire at least 10,000 events per sample and analyze the data using appropriate software to generate a DNA content histogram.
-
Data Presentation and Interpretation
Cytotoxicity Data
The percentage of cell viability is calculated relative to the vehicle control. The data should be plotted as a dose-response curve (Viability % vs. Log[Concentration]) to determine the half-maximal inhibitory concentration (IC50) value.
Table 1: Illustrative Cytotoxicity Profile of 4-(1H-1,2,3-Triazol-4-yl)morpholine
| Cell Line | Tissue of Origin | IC50 (µM) of Test Compound | IC50 (µM) of Doxorubicin (Positive Control) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Experimental Value | 0.8 ± 0.1 |
| MDA-MB-231 | Breast Adenocarcinoma | Experimental Value | 1.5 ± 0.3 |
| A549 | Lung Carcinoma | Experimental Value | 1.2 ± 0.2 |
| HT-29 | Colorectal Adenocarcinoma | Experimental Value | 2.1 ± 0.4 |
| HepG2 | Hepatocellular Carcinoma | Experimental Value | 1.8 ± 0.3 |
Note: Data are presented as Mean ± Standard Deviation from three independent experiments. Control data are for illustrative purposes.[10]
Apoptosis and Cell Cycle Data
Results from flow cytometry are best presented as bar charts, quantifying the percentage of cells in each quadrant (apoptosis) or phase (cell cycle) for the control and treated groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed changes.
Conclusion and Future Perspectives
This application note provides a validated framework for the initial in vitro characterization of 4-(1H-1,2,3-Triazol-4-yl)morpholine. The successful execution of these protocols will establish whether the compound possesses cytotoxic activity and provide initial insights into its mechanism of action, specifically its ability to induce apoptosis or cause cell cycle arrest.
Positive results from this screening cascade would justify progression to Tier 3 studies, which could include:
-
Western blot analysis of key apoptosis-related proteins (e.g., Caspases, Bcl-2 family proteins).
-
Analysis of cell cycle regulatory proteins (e.g., Cyclins, CDKs).
-
Kinase inhibition profiling to identify potential molecular targets.
These foundational experiments are a critical first step in the long and rigorous process of anticancer drug discovery and development.[5]
References
-
Title: Annexin V-FITC Apoptosis Detection Kit. Source: Dojindo Molecular Technologies URL: [Link]
-
Title: Cell Cycle Analysis by DNA Content. Source: UC San Diego Moores Cancer Center URL: [Link]
-
Title: 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Source: PMC - NIH URL: [Link]
-
Title: MTT Assay Protocol for Cell Viability and Proliferation. Source: ResearchTweet URL: [Link]
-
Title: Assaying cell cycle status using flow cytometry. Source: PMC - NIH URL: [Link]
-
Title: Flow Cytometry Protocol | 10 Hints & Tips. Source: Assay Genie URL: [Link]
-
Title: A comprehensive review on triazoles as anticancer agents. Source: DergiPark URL: [Link]
-
Title: Annexin V-FITC/PI Apoptosis Kit. Source: Elabscience URL: [Link]
-
Title: Cell Cycle Analysis with Flow Cytometry. Source: Biocompare URL: [Link]
-
Title: Annexin V PI Staining Guide for Apoptosis Detection. Source: Boster Bio URL: [Link]
-
Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Source: ACS Omega URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual. Source: NCBI Bookshelf URL: [Link]
-
Title: MTT Cell Assay Protocol. Source: Texas Children's Hospital URL: [Link]
-
Title: Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Source: Bentham Science URL: [Link]
-
Title: Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Source: MDPI URL: [Link]
-
Title: In Vitro Anticancer Activity. Source: Bio-protocol URL: [Link]
-
Title: In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. Source: ScholarWorks@UTEP URL: [Link]
-
Title: IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Source: ResearchGate URL: [Link]
-
Title: Potential Anticancer Activity of Novel Triazoles and Related Derivatives. Source: ResearchGate URL: [Link]
-
Title: Synthesis of New Quinoline based Morpholine-1,2,3-Triazole Hybrids and their Cytotoxicity. Source: ResearchGate URL: [Link]
-
Title: Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Source: Al-Mustansiriyah Journal of Science URL: [Link]
-
Title: Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. Source: ResearchGate URL: [Link]
-
Title: Design, synthesis, and antiproliferative activity of new 1,2,3-triazole/quinazoline-4-one hybrids as dual EGFR/BRAFV600E inhibitors. Source: PMC - NIH URL: [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. eurekaselect.com [eurekaselect.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.utep.edu [scholarworks.utep.edu]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio-protocol.org [bio-protocol.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchtweet.com [researchtweet.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. atcc.org [atcc.org]
- 14. Annexin V-FITC Kit Protocol [hellobio.com]
- 15. bosterbio.com [bosterbio.com]
- 16. nacalai.com [nacalai.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Note: Strategic Integration of the 4-(1H-1,2,3-Triazol-4-yl)morpholine Scaffold in Drug Design
Executive Summary & Strategic Rationale
The 4-(1H-1,2,3-Triazol-4-yl)morpholine moiety represents a privileged scaffold in modern fragment-based drug discovery (FBDD). This hybrid structure synergizes the physicochemical benefits of morpholine (solubility, metabolic stability, hydrogen bonding) with the bioisosteric versatility of the 1,2,3-triazole ring (amide surrogate, rigid linker, dipole interactions).
While the strict nomenclature implies a direct C–N bond between the triazole C4 and morpholine nitrogen, in practical drug discovery, this often encompasses the 4-(morpholinomethyl)-1,2,3-triazole motif generated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide addresses both the direct-linked and methylene-linked scaffolds, focusing on their utility as solubilizing pharmacophores in kinase inhibitors, antimicrobial agents, and PROTAC linkers.
Key Pharmacological Advantages
-
Bioisosterism: The 1,2,3-triazole ring acts as a non-hydrolyzable bioisostere of the amide bond (
), mimicking its planarity and dipole moment without susceptibility to proteases. -
Solubility Enhancement: The morpholine oxygen reduces
, while the basic nitrogen (pKa 8.3) allows for salt formation and lysosomal trapping, improving oral bioavailability. -
Metabolic Stability: Unlike phenyl rings which are prone to CYP450 oxidation, the triazole ring is chemically inert to oxidative metabolism.
Chemical Space & Design Logic
Structural Variants and Nomenclature
It is critical to distinguish between the two primary connectivity modes used in library design:
| Variant | Structure Description | Synthesis Method | Primary Application |
| Type A (Linker) | Morpholine attached via methylene bridge ( | CuAAC "Click" (Azide + | Most common.[1] Used to append solubility tails to hydrophobic cores. |
| Type B (Direct) | Morpholine nitrogen directly bonded to Triazole C4. | Cycloaddition of Ynamines + Azides; or Pd-catalyzed coupling. | Specialized electronic modulation; electron-rich triazoles. |
Bioisosteric Mapping
The following diagram illustrates the logical replacement of unstable metabolic spots with the Morpholine-Triazole scaffold.
Figure 1: Decision logic for incorporating the Morpholine-Triazole scaffold to replace labile amide bonds while enhancing solubility.
Experimental Protocols
Protocol A: Synthesis of 4-(Morpholinomethyl)-1,2,3-Triazoles (The "Click" Standard)
This protocol describes the synthesis of the most prevalent variant (Type A) using a highly reliable Cu(I)-catalyzed method.
Objective: Couple an aromatic azide (Core Scaffold) with
Reagents Required:
-
Substrate: Aryl Azide (
) [1.0 equiv] -
Alkyne: 4-(Prop-2-yn-1-yl)morpholine (
-propargylmorpholine) [1.1 equiv] -
Catalyst: Copper(II) Sulfate Pentahydrate (
) [5-10 mol%] -
Reductant: Sodium Ascorbate [10-20 mol%]
-
Solvent:
-BuOH / (1:1 v/v) or DMSO (for lipophilic azides).
Step-by-Step Methodology:
-
Preparation: Dissolve the Aryl Azide (1.0 mmol) and
-propargylmorpholine (1.1 mmol, 138 mg) in 5 mL of -BuOH/ (1:1). -
Catalyst Activation: In a separate vial, prepare a fresh solution of Sodium Ascorbate (0.2 mmol, 40 mg) in 0.5 mL water. Add
(0.1 mmol, 25 mg) in 0.5 mL water. Mix until bright yellow (reduction to Cu(I)). -
Initiation: Add the Cu(I) mixture to the reaction vessel.
-
Reaction: Stir vigorously at room temperature (25°C) for 4–12 hours. Monitor by TLC (Mobile phase: DCM/MeOH 95:5). The triazole product is usually more polar than the azide.
-
Work-up:
-
If precipitate forms: Filter the solid, wash with cold water and dilute ammonium hydroxide (to remove Cu traces), then diethyl ether.
-
If soluble: Dilute with water (20 mL), extract with EtOAc (
mL). Wash organics with brine, dry over , and concentrate.
-
-
Purification: Recrystallization from Ethanol or Flash Chromatography (Silica, DCM
5% MeOH/DCM).
Self-Validation Check:
-
NMR: Look for the diagnostic triazole C5-H singlet around
7.5–8.5 ppm. -
Mass Spec: Confirm molecular ion
.
Protocol B: Synthesis of Direct-Linked 4-(1,2,3-Triazol-4-yl)morpholines
Note: This generates the Type B variant (Direct N–C bond).
Objective: Synthesis via cycloaddition of morpholine-ynamines.
Reagents:
-
Ynamine Precursor: 4-(Phenylethynyl)morpholine (or similar ynamine).
-
Azide: Aryl Azide or Tosyl Azide.
-
Solvent: Toluene or Acetonitrile.
Methodology:
-
Dissolution: Dissolve ynamine (1.0 mmol) in anhydrous Toluene (5 mL).
-
Addition: Add Aryl Azide (1.0 mmol) dropwise under inert atmosphere (
). -
Cycloaddition: Heat to reflux (110°C) for 6–12 hours. Note: Ynamines are electron-rich alkynes and react readily with electron-deficient azides.
-
Isolation: Evaporate solvent. Purify via column chromatography (Neutral Alumina is preferred over Silica to prevent hydrolysis of the enamine-like bond during purification).
Application Data & Profiling
Physicochemical Impact Table
Comparative data for a hypothetical kinase inhibitor core (
| Property | Interpretation | |||
| MW (Da) | 350 | 359 | 440 | Hybrid adds mass but stays within Ro5 (<500). |
| cLogP | 4.2 | 2.8 | 2.1 | Triazole dipole + Morpholine significantly reduces lipophilicity. |
| tPSA ( | 45 | 65 | 95 | Increased polar surface area improves solubility. |
| Solubility (pH 7.4) | < 1 | 50 | > 150 | Excellent aqueous solubility profile. |
| Metabolic Stability | Low (Oxidation) | Medium | High | Triazole linker blocks metabolic cleavage. |
Case Study: Kinase Inhibitor Optimization
In the development of inhibitors for EGFR or CDK2 , the morpholine-triazole moiety is often docked into the solvent-exposed region of the ATP binding pocket.
-
Mechanism: The triazole nitrogen (N2 or N3) can accept a hydrogen bond from water networks or specific residues (e.g., Lysine), while the morpholine extends into the solvent, improving the pharmacokinetic (PK) profile without clashing with the protein.
Synthesis Workflow Diagram
The following Graphviz diagram outlines the decision process for synthesizing the correct variant based on drug design needs.
Figure 2: Synthetic workflow selecting between CuAAC (Click) and Thermal Cycloaddition based on the desired connectivity.
References
-
Use of 1,2,3-Triazoles as Bioisosteres
-
Synthesis of Morpholine-Triazole Hybrids (Antimicrobial)
-
Click Chemistry in Drug Design
- Title: 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview.
- Source:Bioorganic Chemistry (via PMC).
-
URL:[Link]
-
Bioisosteric Replacement of Amides
Sources
- 1. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 1,2,3-triazole ring as a bioisostere in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Substituted 4-hydroxy-1,2,3-triazoles: synthesis , characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
Application Note: A Multi-tiered Strategy for a Cellular-Based Assessment of 4-(1H-1,2,3-Triazol-4-yl)morpholine Derivatives
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Introduction
The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and capacity for hydrogen bonding and dipole interactions.[1] This five-membered heterocyclic core is a cornerstone in the design of novel therapeutics, with derivatives demonstrating a vast array of biological activities, including anticancer, antibacterial, and antiviral properties.[2][3] When coupled with a morpholine moiety—a heterocycle known to improve pharmacokinetic properties such as aqueous solubility and metabolic stability[4]—the resulting "4-(1H-1,2,3-Triazol-4-yl)morpholine" (TM) framework presents a promising class of compounds for drug discovery.
The successful progression of any new chemical entity from hit to lead and eventually to a clinical candidate is contingent upon a thorough understanding of its biological effects. Cell-based assays are indispensable tools in this process, offering a biologically relevant environment to assess a compound's efficacy, potency, and mechanism of action. Unlike biochemical assays, which study targets in isolation, cell-based assays provide a more holistic view by retaining the complexities of cellular signaling, membrane transport, and metabolic processes.[5][6]
This guide provides a structured, multi-tiered approach to the cellular characterization of novel TM derivatives. It begins with foundational assays to determine general cytotoxicity, progresses to mechanistic assays to elucidate the mode of cell death, and culminates in a framework for investigating specific molecular targets. The protocols and insights provided herein are designed to be robust, reliable, and grounded in established scientific principles to ensure the generation of high-quality, decision-driving data.
Tier 1: Foundational Screening - Assessing Cytotoxicity and Cell Viability
The initial step in characterizing a new compound library is to determine its effect on cell viability and proliferation. This primary screen helps identify active compounds and establishes a dose-response relationship, from which key potency metrics like the half-maximal inhibitory concentration (IC50) are derived. The most common methods for this are colorimetric or fluorometric assays that measure the metabolic activity of the cell population.[7][8]
Scientific Rationale: Choosing the Right Viability Assay
Two of the most widely used viability assays are the MTT and MTS assays. Both rely on the principle that metabolic enzymes, primarily NAD(P)H-dependent oxidoreductases in viable cells, can reduce a tetrazolium salt to a colored formazan product.[8][9]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This salt is reduced to an insoluble purple formazan, which requires a separate solubilization step using a detergent or organic solvent like DMSO before the absorbance can be read.[7][10]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): MTS is reduced to a formazan product that is directly soluble in cell culture media, eliminating the solubilization step.[11] This makes the MTS assay more convenient, less prone to handling errors, and better suited for higher-throughput screening.[9]
For these reasons, we will detail the protocol for the MTS assay.
Decision-Making Workflow for Assay Selection
The following diagram illustrates a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: A decision tree for the tiered characterization of novel compounds.
Protocol 1: Cell Viability and IC50 Determination via MTS Assay
This protocol is optimized for adherent cells in a 96-well plate format.
Materials:
-
Selected cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
TM derivative stock solutions (e.g., 10 mM in DMSO)
-
96-well clear, flat-bottom tissue culture plates
-
MTS reagent combined with an electron coupling reagent (e.g., PES)[11]
-
Multi-channel pipette
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.[12] Ensure a single-cell suspension.
-
Determine the optimal seeding density for your cell line to ensure they are still in log-phase growth at the end of the incubation period (typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. To minimize evaporation or "edge effects," fill the perimeter wells with 100 µL of sterile PBS or media only.[12]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the TM derivatives in complete culture medium. A typical final concentration range might be 0.01 µM to 100 µM.
-
Crucially, prepare a vehicle control containing the highest concentration of DMSO used in the treatment wells (e.g., 0.5%).
-
Also include "medium only" wells for background subtraction and "untreated cells" wells as a 100% viability control.
-
Carefully remove the old media from the wells and add 100 µL of the prepared compound dilutions (or control media) to the appropriate wells. It is recommended to perform each treatment in triplicate.
-
Incubate for the desired exposure period (typically 48 or 72 hours).
-
-
MTS Assay and Data Acquisition:
-
Following incubation, add 20 µL of the combined MTS/PES solution directly to each well.[9][11]
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to yield a strong signal without reaching saturation.
-
Gently mix the plate on an orbital shaker for 1 minute to ensure homogenous color distribution.
-
Measure the absorbance at 490 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" (background) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
-
Use graphing software (e.g., GraphPad Prism) to plot % Viability against the log of the compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
-
Hypothetical Data Presentation
| Compound ID | Target Cell Line | Incubation Time (h) | IC50 (µM) |
| TM-001 | HeLa | 48 | 5.2 |
| TM-002 | HeLa | 48 | 12.8 |
| TM-003 | HeLa | 48 | 1.7 |
| TM-001 | MCF-7 | 48 | 8.9 |
| TM-003 | MCF-7 | 48 | 2.4 |
Tier 2: Mechanistic Elucidation - Investigating Apoptosis
Once a compound is confirmed to be cytotoxic, the next critical question is how it induces cell death. A hallmark of many successful anticancer agents is the ability to induce apoptosis, or programmed cell death, a controlled process that avoids the inflammatory response associated with necrosis.
Scientific Rationale: Detecting the Hallmarks of Apoptosis
Two key events in the apoptotic cascade can be readily measured:
-
Phosphatidylserine (PS) Externalization: In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is exposed on the cell surface. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled and used to detect these early apoptotic cells.[13]
-
Caspase Activation: Apoptosis is executed by a family of proteases called caspases. Effector caspases, such as caspase-3 and caspase-7, are responsible for cleaving key cellular substrates, leading to the morphological changes of apoptosis. Measuring their activity provides direct evidence that the apoptotic pathway has been engaged.[14]
By combining an Annexin V assay with a membrane-impermeable DNA dye like Propidium Iodide (PI), one can distinguish between different cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[13]
Protocol 2: Apoptosis Detection by Annexin V & PI Staining
This protocol is designed for analysis by flow cytometry.
Materials:
-
Cells treated with a TM derivative (at ~1x and 5x its IC50) and controls (untreated, vehicle).
-
Annexin V-FITC (or another fluorophore).
-
Propidium Iodide (PI) solution.
-
1X Annexin V Binding Buffer.[14]
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Treat cells as described in the viability protocol for a relevant time period (e.g., 24 hours).
-
Harvest both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE, as harsh trypsinization can damage the cell membrane.
-
Combine the floating and adherent populations, and wash the cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes.[13]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use single-stained controls (Annexin V only, PI only) and unstained controls to set up proper compensation and gating.
-
Acquire data, typically plotting FITC (Annexin V) on the x-axis and PI on the y-axis, to quantify the percentage of cells in each quadrant.
-
Tier 3: Target-Oriented Assays - A Hypothetical Kinase Inhibition Workflow
Many triazole-containing compounds are known to function as kinase inhibitors.[5] Kinases are crucial regulators of cell signaling, and their dysregulation is a common driver of cancer.[5] A logical next step is to investigate whether TM derivatives inhibit a specific kinase or pathway known to be critical for the survival of the chosen cancer cell line.
Scientific Rationale: Measuring Cellular Kinase Activity
A direct way to assess kinase inhibition in a cellular context is to measure the phosphorylation status of a known downstream substrate of the target kinase.[15] For example, if the PI3K/AKT pathway is a hypothesized target, one could measure the levels of phosphorylated AKT (p-AKT) at a specific residue (e.g., Ser473). A reduction in p-AKT levels upon compound treatment would indicate inhibition of AKT or an upstream kinase in the pathway.
Hypothetical Target Pathway: PI3K/AKT/mTOR Signaling
This pathway is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer.
Caption: A simplified PI3K/AKT/mTOR signaling pathway.
Protocol 3: General Workflow for Cellular Phosphorylation Assay (ELISA-based)
Materials:
-
Cells treated with TM derivatives and controls.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Phospho-specific (e.g., p-AKT) and total protein (e.g., Total-AKT) ELISA kits.
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells in 6-well plates to generate sufficient protein lysate.
-
After treatment, wash cells with ice-cold PBS and add lysis buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
ELISA Procedure:
-
Follow the manufacturer's protocol for the specific ELISA kit.
-
Typically, this involves adding a standardized amount of protein lysate (e.g., 20-50 µg) to wells pre-coated with a capture antibody.
-
Incubate, wash, and add a detection antibody (specific for either the phosphorylated or total protein).
-
Add a substrate that generates a colorimetric or chemiluminescent signal.
-
Read the signal on a plate reader.
-
-
Data Analysis:
-
For each sample, calculate the ratio of the phospho-protein signal to the total-protein signal.
-
Normalize this ratio to the vehicle-treated control to determine the percent inhibition of target phosphorylation.
-
Best Practices for Robust and Reproducible Data
-
Cell Health: Always use cells that are healthy, within a low passage number, and in the logarithmic phase of growth to ensure consistency.[12]
-
Compound Solubility: Ensure your TM derivatives are fully dissolved in the stock solution (typically DMSO) and do not precipitate when diluted in culture medium.
-
Controls are Key: Every experiment must include a negative (untreated), vehicle (e.g., DMSO), and positive control (a known inhibitor of the pathway being studied) to validate the assay's performance.
-
Assay Validation: Before screening a large number of compounds, validate each assay by determining its robustness, signal window, and reproducibility (e.g., by calculating the Z'-factor).[16]
References
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]
-
Biotium. (2014, March 31). Dual-Apoptosis-Assay-with-NucView-488-Caspase-3-Substrate-and-CF594-Annexin-V. [Link]
-
National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. [Link]
-
SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]
-
BioProcess International. (2020, February 7). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. [Link]
-
Arabian Journal of Chemistry. (2025, September 23). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. [Link]
-
Elabscience. Caspase 3/7 and Annexin V Double Staining Apoptosis Kit. [Link]
-
PLOS One. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
-
Canadian Journal of Physics. (2020). 1,2,4-triazole derivatives with morpholine; DFT study and antileishmanial activity. [Link]
-
Lidsen. (2023, March 12). Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties. [Link]
-
Ukrainian Journal of Ecology. (2022, February 15). Biological features of new 1,2,4-triazole derivatives (a literature review). [Link]
-
National Center for Biotechnology Information. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]
-
Thieme. (2023, May 17). Recent Advancements in Triazole-based Click Chemistry in Cancer Drug Discovery and Development. [Link]
-
Al-Mustansiriyah Journal of Science. (2022, January 15). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. [Link]
-
Baghdad Science Journal. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. researchgate.net [researchgate.net]
- 5. inits.at [inits.at]
- 6. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. clyte.tech [clyte.tech]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. marinbio.com [marinbio.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 15. reactionbiology.com [reactionbiology.com]
- 16. selectscience.net [selectscience.net]
Application Note: Comprehensive Analytical Characterization of 4-(1H-1,2,3-Triazol-4-yl)morpholine
Introduction: The Imperative for Rigorous Characterization
4-(1H-1,2,3-Triazol-4-yl)morpholine is a heterocyclic compound featuring two key pharmacophores: the 1,2,3-triazole ring and the morpholine moiety. The 1,2,3-triazole ring, often synthesized via copper-catalyzed "click chemistry," is a bioisostere for amide bonds, offering improved stability and synthetic accessibility. The morpholine ring is a common structural motif in medicinal chemistry, known to enhance aqueous solubility and metabolic stability. The combination of these two rings makes this molecule and its derivatives promising candidates in drug discovery programs.
Given its potential therapeutic applications, unambiguous structural confirmation, accurate purity determination, and a thorough understanding of its physicochemical properties are not merely academic exercises; they are regulatory and safety imperatives. This document provides a comprehensive guide to the essential analytical techniques required to fully characterize this molecule, explaining the causality behind each method and providing detailed, field-proven protocols.
The Analytical Strategy: An Integrated Workflow
A robust characterization strategy is multi-faceted, where each technique provides a unique and complementary piece of the puzzle. The overall workflow ensures that the molecule's identity, purity, and stability are confirmed before advancing to further development stages.
Caption: Integrated workflow for the complete characterization of 4-(1H-1,2,3-Triazol-4-yl)morpholine.
Phase 1: Unambiguous Structural Elucidation
The primary goal of this phase is to confirm that the synthesized molecule has the correct atomic connectivity and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Why this is essential: NMR is the gold standard for structural determination in organic chemistry. It provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom, allowing for the definitive confirmation of the triazole and morpholine ring systems and their connection point. For 1,4-disubstituted 1,2,3-triazoles, 2D NMR techniques are crucial for unambiguous assignment.
Expected Spectral Features:
-
¹H NMR: A characteristic singlet for the triazole C5-H proton, typically in the δ 7.5-8.5 ppm range. Two distinct triplets (or complex multiplets) for the morpholine protons adjacent to the oxygen (-O-CH₂-) and nitrogen (-N-CH₂-).
-
¹³C NMR: Signals corresponding to the two unique carbons of the triazole ring and the two unique carbons of the morpholine ring.
-
2D NMR (HSQC/HMBC): These experiments are critical. An HSQC will correlate each proton to its directly attached carbon. An HMBC will show long-range (2-3 bond) correlations, definitively proving the connectivity between the morpholine's N-CH₂ protons and the triazole's C4 carbon.
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Triazole C5-H | ~7.8 - 8.2 (singlet) | ~120 - 125 |
| Triazole C4 | - | ~145 - 150 |
| Morpholine -N-CH₂- | ~3.3 - 3.6 (triplet) | ~48 - 52 |
| Morpholine -O-CH₂- | ~3.8 - 4.1 (triplet) | ~65 - 68 |
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and avoids exchange of the triazole N-H proton.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>16 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time.
-
2D NMR Acquisition: Perform gHSQC and gHMBC experiments to establish C-H and long-range C-H correlations.
-
Data Processing: Process the spectra using appropriate software (e.g., Mnova, TopSpin). Reference the spectra to the residual solvent peak.
Mass Spectrometry (MS)
Why this is essential: MS provides the molecular weight of the compound, offering orthogonal confirmation of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition, providing a very high degree of confidence. Fragmentation patterns can also support the proposed structure.
Expected Data:
-
Molecular Formula: C₆H₁₀N₄O
-
Monoisotopic Mass: 154.0855 g/mol
-
Expected Ion (Positive ESI): [M+H]⁺ at m/z 155.0927
-
Key Fragmentation: Expect cleavage of the morpholine ring (loss of C₄H₈O) or fragments corresponding to the individual heterocyclic rings.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap for HRMS).
-
Infusion: Infuse the sample solution directly into the source at a low flow rate (5-10 µL/min).
-
Acquisition Parameters:
-
Ionization Mode: Positive
-
Mass Range: m/z 50-500
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: 100 - 150 °C
-
-
Data Analysis: Identify the [M+H]⁺ ion and compare the measured m/z to the theoretical value. If using HRMS, confirm that the mass error is <5 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Why this is essential: FT-IR is a rapid, non-destructive technique used to identify the presence of key functional groups. It serves as a quick identity check and can confirm the successful formation of the triazole ring and the presence of the morpholine ether linkage.
Expected Characteristic Bands:
-
~3100-3150 cm⁻¹: Triazole N-H and C-H stretching.
-
~2850-2950 cm⁻¹: Aliphatic C-H stretching from the morpholine ring.
-
~1500-1600 cm⁻¹: C=N and N=N stretching within the triazole ring.
-
~1115 cm⁻¹: Strong, characteristic C-O-C (ether) stretching from the morpholine ring.
Protocol: FT-IR Analysis (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Background Scan: Perform a background scan with a clean ATR crystal.
-
Sample Scan: Apply pressure to ensure good contact and acquire the sample spectrum.
-
Data Acquisition: Typically scan over the range of 4000-400 cm⁻¹. Co-add 16-32 scans for a good quality spectrum.
-
Data Analysis: Identify the key vibrational bands and compare them to known values for triazole and morpholine moieties.
Phase 2: Purity Assessment & Physicochemical Profiling
Once the structure is confirmed, determining the purity and understanding the thermal behavior of the compound is critical for its application in drug development.
High-Performance Liquid Chromatography (HPLC)
Why this is essential: HPLC is the primary technique for determining the purity of a drug substance. It separates the main compound from any impurities, starting materials, or side-products. A validated HPLC method is required for quality control and stability testing. Given the polar nature of the molecule, a reversed-phase method with a highly aqueous mobile phase or a HILIC method is appropriate.
Caption: Logic for selecting an HPLC method based on analyte polarity.
Protocol: Reversed-Phase HPLC for Purity Analysis This protocol provides a starting point for method development.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | General purpose column suitable for a wide range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape in positive ion MS if coupled. |
| Mobile Phase B | Acetonitrile | Common organic modifier. |
| Gradient | 5% B to 95% B over 15 min | A scouting gradient to elute compounds of varying polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume. |
| Detector | UV-Vis Diode Array (DAD) | Monitor at 210 nm or 254 nm for general detection. |
| Sample Prep. | 1.0 mg/mL in 50:50 Water:Acetonitrile | Ensure complete dissolution. Filter through 0.45 µm filter. |
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject a blank (diluent) first, followed by the sample.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
Thermal Analysis (DSC/TGA)
Why this is essential: Thermal analysis provides crucial information on the material's stability and physical state.
-
Differential Scanning Calorimetry (DSC): Determines the melting point (an indicator of purity) and detects phase transitions or polymorphism.
-
Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature, indicating thermal stability, decomposition temperatures, and the presence of residual solvents or water.
Expected Data:
-
DSC: A sharp endothermic peak corresponding to the melting point of the crystalline solid.
-
TGA: A stable baseline until the onset of decomposition, followed by one or more mass loss events.
Protocol: DSC and TGA Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA pan or a crimped aluminum DSC pan.
-
Instrumentation: Use a calibrated simultaneous TGA-DSC instrument or separate units.
-
TGA Method:
-
Atmosphere: Nitrogen, flow rate 50 mL/min.
-
Temperature Program: Heat from 30 °C to 600 °C at a rate of 10 °C/min.
-
-
DSC Method:
-
Atmosphere: Nitrogen, flow rate 50 mL/min.
-
Temperature Program: Heat from 30 °C to a temperature just above the melting point at 10 °C/min.
-
-
Data Analysis:
-
DSC: Determine the onset and peak temperature of the melting endotherm.
-
TGA: Determine the onset temperature of decomposition (T_onset) and the temperature of maximum mass loss rate from the derivative curve (DTG).
-
| Technique | Parameter Measured | Typical Expected Result |
| DSC | Melting Point (T_m) | Sharp endotherm |
| TGA | Decomposition (T_d) | Onset of mass loss > 200 °C |
Conclusion
The suite of analytical techniques described—NMR, MS, FT-IR, HPLC, and Thermal Analysis—provides a self-validating system for the comprehensive characterization of 4-(1H-1,2,3-Triazol-4-yl)morpholine. Each method delivers orthogonal data that, when combined, confirms the molecule's identity, purity, and fundamental physicochemical properties with a high degree of scientific certainty. Adherence to these protocols is essential for building a robust data package to support further research and development in the pharmaceutical industry.
References
-
American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. ACS Publications. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Available at: [Link]
-
Wang, G., et al. (2012). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy, 56(11), 5792–5797. Available at: [Link]
-
Badawi, H. M., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. Available at: [Link]
-
SCION Instruments. (n.d.). Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. Available at: [Link]
- Poirier, H., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(1H-1,2,3-Triazol-4-yl)morpholine
[1][2]
Case ID: TRZ-MOR-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]
Executive Summary
Purifying 4-(1H-1,2,3-Triazol-4-yl)morpholine presents a unique challenge due to its amphoteric nature .[1][2] The molecule contains a basic morpholine nitrogen (
This guide details three validated workflows: pH-Swing Extraction , Copper Scavenging , and Chromatographic Optimization .[1][2]
Module 1: The "pH-Swing" Extraction Protocol (Recommended)
Theory: Because the target molecule can exist as a cation (low pH), zwitterion/neutral species (neutral pH), or anion (high pH), we can manipulate solubility to isolate it from non-ionizable impurities without chromatography.[1][2]
The Protocol[3][4][5][6]
-
Acidic Wash (Removal of Neutrals):
-
Basification (Target Precipitation/Extraction):
-
Cool the aqueous layer to 0°C.[2]
-
Slowly adjust pH to 10–11 using 2M NaOH.[2]
-
State: The morpholine is deprotonated (neutral), and the triazole is likely deprotonated (anionic) or in equilibrium.[1]
-
Critical Step: If the molecule is highly polar, it may not precipitate.[2] Extract exhaustively with n-Butanol or IPA/Chloroform (1:3) .[1][2] Standard EtOAc may not be polar enough.
-
-
Neutralization (Isoelectric Precipitation - Optional):
Visualization: pH-Swing Workflow
Caption: Logical flow for isolating amphoteric triazoles using pH-dependent solubility switches.
Module 2: Copper Removal (Click Chemistry Cleanup)
Issue: If the product is blue/green or shows paramagnetic broadening in NMR, copper is coordinated to the morpholine-triazole nitrogens.[1] Standard chromatography often fails to remove this.[2]
Troubleshooting Guide: Copper Scavenging
| Method | Reagent | Protocol | Pros/Cons |
| Chelation Wash | EDTA (0.1M, pH 7) | Wash organic phase (if applicable) or aqueous phase 3x with EDTA solution.[1][2] | Pro: Cheap.[2] Con: Hard if product is very water-soluble (emulsions).[1][2] |
| Ammonia Wash | 10% NH₄OH | Wash organic extract with dilute ammonia until aqueous layer is colorless.[2] | Pro: Visually effective (blue complex). Con: High pH may deprotonate triazole, losing product to water.[2] |
| Solid Scavenger | SiliaMetS® or CupriSorb™ | Stir crude solution (in MeOH/EtOH) with resin for 4h; filter.[2] | Pro: High recovery; no extraction needed.[2] Con: Expensive.[2] |
| Sulfide Precip. | Na₂S | Add Na₂S to aqueous solution.[2] Filter off black CuS precipitate.[2] | Pro: Extremely effective. Con: Smell; risk of sulfur contamination.[2] |
Expert Tip: For water-soluble triazoles, Solid Scavengers are the only reliable method that prevents yield loss.[1][2] Stir the crude mixture with SiliaMetS-Thiol or Imidazole resin in methanol before any other purification [1, 3].[1]
Module 3: Chromatography & Crystallization
Issue: The product "streaks" on silica gel due to the basic morpholine nitrogen interacting with acidic silanols.
Chromatographic Optimization
-
Stationary Phase: Switch from Silica to Neutral Alumina .[2] Alumina is less acidic and prevents the "sticking" of basic amines.
-
Mobile Phase Modifier: If using Silica, you must dope the mobile phase with a base.[2]
-
Standard: DCM:MeOH (95:[1]5) + 1% Triethylamine (TEA) or 1% NH₄OH .[1][2]
-
Note: The triazole NH is acidic.[2] Using TEA forms the triazolide salt, which may actually streak more if the silica is not fully deactivated.[2] Ammonium hydroxide is preferred as it suppresses silanol activity better for this specific scaffold.[2]
-
Crystallization Strategy
FAQ: Frequently Asked Questions
Q1: My product is stuck in the aqueous phase during workup. How do I get it out? A: This is common for morpholine-triazoles.[1][2]
-
Salting Out: Saturate the aqueous phase with NaCl.[2] This reduces the solubility of organics (Salting-out effect).[1]
-
Continuous Extraction: Use a liquid-liquid continuous extractor with DCM for 24 hours.
-
Lyophilization: Freeze-dry the aqueous layer.[2] Take the resulting solid (product + salts) and triturate (wash) with dry Methanol or Ethanol.[1] The product will dissolve; the inorganic salts (NaCl/Na2SO4) will not. Filter and evaporate [5].[2][4][5][3][6]
Q2: The NMR shows a "missing" proton on the triazole ring.
A: This is likely due to Deuterium Exchange . The 1H-triazole proton is acidic and labile.[1] If you run NMR in
-
Verification: Run the NMR in DMSO-d6 or CDCl3 to see the diagnostic triazole singlet (usually
7.5–8.5 ppm).[1]
Q3: Is the 1H-triazole explosive? A: While low molecular weight triazoles (like 1,2,3-triazole itself) can be energetic, the morpholine adduct is generally stable.[1][2] However, never concentrate the reaction mixture to dryness if you used Sodium Azide and there is a possibility of unreacted hydrazoic acid.[2] Always quench with sodium nitrite/H2SO4 or extensive washing before rotary evaporation [4].[2]
References
-
BenchChem Technical Support. (2025).[2][3][7] Removal of Residual Copper Catalyst from Click Reactions. Retrieved from [1]
-
National Institutes of Health (NIH). (2010).[2] Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC2953644.[2] Retrieved from [1]
-
MDPI Molecules. (2024).[2] Amphiphilic Fluorescein Triazoles: Synthesis and Purification. Retrieved from [1]
-
Organic Chemistry Portal. (2023). Synthesis of 1,2,3-Triazoles and Safety Considerations. Retrieved from [1]
-
BenchChem Application Notes. (2025). Purification of Polar Triazole Compounds: Troubleshooting Guide. Retrieved from [1]
Technical Support Center: Troubleshooting Low Yield in Triazole Synthesis
Welcome to the Technical Support Center for triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low yields in their triazole synthesis experiments, with a primary focus on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[1][2] Here, we will delve into the common pitfalls and provide actionable, field-proven solutions in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common and immediate questions users face when encountering low yields.
Q1: My CuAAC reaction has a disappointingly low yield or failed completely. Where should I start my investigation?
A1: Low or inconsistent yields in CuAAC reactions typically stem from a few key areas.[3] A systematic approach is crucial. Begin by evaluating the following:
-
Reagent Quality: The purity of your azide and alkyne starting materials is paramount.[3] Impurities can inhibit the catalyst or lead to side reactions.[4]
-
Catalyst System Integrity: The reaction is driven by the Cu(I) catalyst. Oxidation of Cu(I) to the inactive Cu(II) is a very common failure mode.[5] This involves assessing your copper source, reducing agent, and the potential presence of oxygen.
-
Reaction Conditions: Solvent, temperature, concentration, and even the order of reagent addition can significantly impact the outcome.[3]
-
Substrate-Specific Issues: The inherent properties of your specific azide and alkyne molecules can sometimes present unique challenges.
Q2: I suspect my azide or alkyne starting materials are the problem. How can I verify their quality?
A2: Rigorous quality control of your starting materials is non-negotiable for reproducible results.
-
Purity Verification: Always use freshly prepared or high-purity commercial reagents.[3] If synthesized in-house, ensure thorough purification and characterization via techniques like NMR and mass spectrometry to confirm identity and purity.
-
Stability and Storage: Organic azides have varying stability.[6] They should be stored correctly, typically protected from light and heat, and sometimes under an inert atmosphere to prevent degradation.[7] Some low molecular weight azides can be explosive and require careful handling.[7][8]
-
Accurate Concentration: Ensure the concentrations of your stock solutions are accurate. For biomolecules, quantitative methods like UV-Vis spectroscopy may be necessary.[3]
Q3: How do I know if my copper catalyst is active? I'm using a Cu(II) salt with a reducing agent.
A3: This is the most common method for generating the active Cu(I) catalyst in situ.[5] Its success hinges on the efficient reduction of Cu(II) to Cu(I) and the protection of Cu(I) from re-oxidation.
-
Reducing Agent: Sodium ascorbate is the most common and effective reducing agent for this purpose.[1][9] Ensure your sodium ascorbate is fresh, as it can degrade over time. A slight excess is often used to counteract any dissolved oxygen.[1]
-
Oxygen Sensitivity: The Cu(I) ion is highly sensitive to oxygen, which oxidizes it to the inactive Cu(II) state.[3][9] Inadequate degassing of your solvent and reaction vessel is a frequent cause of low yield.[3]
-
Order of Addition: A recommended practice is to first mix the copper(II) sulfate with a stabilizing ligand (if used), add this mixture to your azide and alkyne substrates, and then initiate the reaction by adding the sodium ascorbate.[9][10] Never add ascorbate directly to the copper salt solution without the other reagents present, as this can lead to unwanted side reactions.[10]
Section 2: In-Depth Troubleshooting Guide
This section provides a more detailed, cause-and-effect analysis of persistent low-yield problems.
Issue 1: Catalyst Inactivation or Inhibition
Q: I've degassed my solvents and used fresh sodium ascorbate, but my yield is still low. What else could be wrong with my catalyst system?
A: Beyond basic oxidation, several factors can compromise your catalyst's performance.
-
Copper Source: While copper(II) sulfate is common, other sources like copper(I) bromide or iodide can be used, though they may require different conditions.[5] In some cases, heterogeneous catalysts like copper wire or plates have been shown to be effective and reusable.[11] The choice of the copper source can influence the reaction.[12]
-
Ligand Effects: Stabilizing ligands are often crucial for protecting the Cu(I) catalyst from oxidation and degradation, especially in complex reaction media or bioconjugation applications.[5][9] Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can significantly accelerate the reaction.[13][14] However, the wrong ligand, or an incorrect ligand-to-copper ratio, can be inhibitory. For bioconjugation, a 5:1 ligand-to-copper ratio is often recommended to protect sensitive biomolecules.[15]
-
Solvent Coordination: Highly coordinating solvents, such as DMSO or acetonitrile, can sometimes compete with the substrates for binding to the copper center, potentially inhibiting the reaction.[14] If high concentrations of these solvents are necessary, a change in ligand might be required.[15]
-
Substrate Inhibition: Some substrates, particularly those with strong chelating groups (e.g., thiols, histidines), can sequester the copper catalyst, effectively removing it from the catalytic cycle.[16][17] In such cases, using a higher catalyst loading or adding a sacrificial metal like Zn(II) or Ni(II) can sometimes mitigate the issue.[15]
Workflow: Diagnosing Catalyst System Failure
This workflow helps systematically identify the point of failure in your catalyst setup.
Caption: A logical workflow for troubleshooting catalyst-related issues.
Issue 2: Problems with Reagents and Reaction Conditions
Q: My control reaction works, so the catalyst system is fine. Why is the reaction with my specific molecules failing?
A: This strongly points to an issue with your specific azide or alkyne substrates or the chosen reaction conditions.
-
Azide Stability & Purity: Organic azides are energetic compounds and their stability is a critical factor.[6] Stability is often assessed by the carbon-to-nitrogen ratio; a higher ratio generally indicates greater stability.[7] Small organic azides should be handled with extreme caution and often in solution.[7] Avoid concentrating azide-containing mixtures and using metal spatulas for transfer.[7] Purification can sometimes be challenging, as some azides are sensitive to the acidic nature of standard silica gel.
-
Alkyne Reactivity: The reaction works best with terminal alkynes.[5] Steric hindrance near the alkyne can significantly slow down the reaction rate.
-
Solubility Issues: Poor solubility of either the azide or alkyne in the reaction solvent can lead to low effective concentrations and thus, poor yields. A co-solvent system (e.g., t-BuOH/water, THF/water) is often employed to homogenize the reaction mixture.[18]
-
pH Sensitivity: The reaction is generally robust over a wide pH range (4-12).[1] However, for bioconjugation, a pH around 7 is recommended.[15] Buffers containing coordinating species, like Tris, should be avoided as they can inhibit the copper catalyst.[9]
-
Temperature: While many CuAAC reactions proceed readily at room temperature, some sluggish reactions can benefit from gentle heating (e.g., 40-60°C).[15][18]
Data Presentation: Common Solvent Systems for CuAAC
| Solvent System | Typical Ratio (v/v) | Characteristics & Use Cases |
| t-BuOH / H₂O | 1:1 to 4:1 | Excellent general-purpose system for a wide range of organic substrates.[18] |
| DMSO / H₂O | Varies | Good for dissolving polar or poorly soluble substrates. Can be coordinating. |
| DMF / H₂O | Varies | Similar to DMSO, effective for solubilizing a variety of compounds. |
| Acetonitrile / H₂O | Varies | Can stabilize Cu(I) but may also compete in the reaction. |
| Aqueous Buffer (e.g., PBS) | N/A | Primarily used for bioconjugation reactions with water-soluble ligands.[9] |
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Small-Scale CuAAC Reaction
This protocol provides a robust starting point for the synthesis of a simple triazole.
-
Reagent Preparation:
-
Prepare a 1 M stock solution of Sodium Ascorbate in deionized water. Prepare this solution fresh.
-
Prepare a 100 mM stock solution of Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) in deionized water.
-
-
Reaction Setup:
-
In a suitable reaction vial, dissolve the alkyne (1.0 eq) and the azide (1.0-1.2 eq) in a 1:1 mixture of t-BuOH and water (concentration of the limiting reagent typically 0.1-0.5 M).
-
Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
-
Catalyst Addition:
-
To the stirred, degassed solution, add the Copper(II) Sulfate solution (1-5 mol%).
-
Immediately follow with the addition of the Sodium Ascorbate solution (2-10 mol%; typically 2x the mol% of the copper salt).
-
-
Reaction and Monitoring:
-
Seal the vial under an inert atmosphere (N₂ or Ar).
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting starting material is consumed.[3]
-
-
Workup and Purification:
-
Once complete, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can then be purified by flash column chromatography.
-
Note on Workup: For bioconjugates, purification often involves size-exclusion chromatography or dialysis against a buffer containing a chelating agent like EDTA to remove copper.[16]
-
Protocol 2: Safety Precautions for Handling Organic Azides
Organic azides are potentially explosive and must be handled with care.[7][8]
-
Stability Assessment: Before synthesis, assess the stability of the target azide. Use the "Rule of Six" (at least six carbon atoms per azide group) or ensure the carbon/nitrogen ratio is favorable. Azides with a low C/N ratio should only be handled in dilute solution and never isolated.[7]
-
Avoid Incompatibilities:
-
Heavy Metals: Never use metal spatulas (especially copper, lead, silver) to handle azides, as this can form highly shock-sensitive metal azides.
-
Halogenated Solvents: Avoid using solvents like dichloromethane or chloroform, which can form explosive diazidomethane.
-
Acids: Do not mix azides with strong acids, as this generates the highly toxic and explosive hydrazoic acid (HN₃).[19]
-
-
Handling and Storage:
-
Always work behind a blast shield.
-
Avoid friction, grinding, or shock. Do not use ground glass joints if handling neat azides.[7]
-
Do not heat azides unless a thermal analysis (e.g., DSC) has been performed on a small scale.[19]
-
Store azides in a cool, dark place, away from incompatible materials.[20][7]
-
Diagram: CuAAC Catalytic Cycle
This diagram illustrates the key steps in the copper-catalyzed reaction mechanism.
Caption: Simplified catalytic cycle for the CuAAC reaction.
References
-
Information on Azide Compounds - Stanford Environmental Health & Safety. Available at: [Link]
-
Safe Handling of Azides - safety.pitt.edu. Available at: [Link]
-
Azide-alkyne Huisgen cycloaddition - Wikipedia. Available at: [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC. Available at: [Link]
-
Azide Synthesis | Professor Steven V. Ley Research Group. Available at: [Link]
-
Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC. Available at: [Link]
-
Effect of the Ligand in the Synthesis of 1-Sulfonyl-1,2,3-triazoles Through Copper-Catalyzed Alkyne-Azide Cycloaddition - SciELO México. Available at: [Link]
-
Effect of the Ligand in the Synthesis of 1-Sulfonyl-1,2,3-triazoles Through Copper-Catalyzed Alkyne-Azide Cycloaddition - SciELO México. Available at: [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. Available at: [Link]
-
Azide Compounds - Environmental Health and Safety. Available at: [Link]
-
Flow synthesis of organic azides and the multistep synthesis of imines and amines using a new monolithic triphenylphosphine reagent - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
-
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - MDPI. Available at: [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC. Available at: [Link]
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes - ACS Publications. Available at: [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - Jena Bioscience. Available at: [Link]
-
Optimization of the conditions for CuAAC reaction - ResearchGate. Available at: [Link]
-
A cleavable azide resin for direct click chemistry mediated enrichment of alkyne-labeled proteins - Chemical Communications (RSC Publishing). Available at: [Link]
-
Organic azide - Wikipedia. Available at: [Link]
-
Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO 2 - MDPI. Available at: [Link]
-
Click Chemistry: Solutions by baseclick. Available at: [Link]
-
Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach | ACS Omega. Available at: [Link]
-
Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal. Available at: [Link]
-
Alkyne-Azide Click Chemistry Protocol for ADCs - AxisPharm. Available at: [Link]
- Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2.
-
Organic Azides: Syntheses and Applications - ResearchGate. Available at: [Link]
-
Asymmetric synthesis 1,2,3-triazoles utilising the copper-catalysed azide-alkyne cycloaddition - University of Birmingham. Available at: [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. Available at: [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC. Available at: [Link]
-
An investigation of two copper(II) complexes with a triazole derivative as a ligand: magnetic and catalytic properties - RSC Publishing. Available at: [Link]
-
Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - MDPI. Available at: [Link]
-
Copper-catalyzed click reaction on/in live cells - RSC Publishing. Available at: [Link]
-
Low yields in Click rxn : r/OrganicChemistry - Reddit. Available at: [Link]
-
Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition) - Reddit. Available at: [Link]
-
Why is the efficiency of my CuAAC click chemistry so low? - ResearchGate. Available at: [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights | Organometallics - ACS Publications. Available at: [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Click Chemistry: Solutions by baseclick [baseclick.eu]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2 [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jenabioscience.com [jenabioscience.com]
- 17. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 18. reddit.com [reddit.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. safety.pitt.edu [safety.pitt.edu]
Technical Support Center: Stability of 4-(1H-1,2,3-Triazol-4-yl)morpholine in Solution
Welcome to the technical support center for "4-(1H-1,2,3-Triazol-4-yl)morpholine." This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability issues encountered when working with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
The 1,2,3-triazole ring is known for its surprising stability compared to other organic compounds with three adjacent nitrogen atoms.[1] It is generally stable to acidic and basic hydrolysis, as well as oxidative and reductive conditions, indicating a high degree of aromatic stabilization.[2] However, the overall stability of a substituted triazole, such as 4-(1H-1,2,3-triazol-4-yl)morpholine, can be influenced by its substituents and the specific conditions of its environment.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for 4-(1H-1,2,3-Triazol-4-yl)morpholine in its solid form and in solution?
A1: For optimal stability in its solid form, it is recommended to store 4-(1H-1,2,3-Triazol-4-yl)morpholine in a cool, dry, and dark place.[3] Exposure to light, high temperatures, and humidity can accelerate degradation.[3] For long-term storage, keeping the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., +4°C) is advisable.[3] When in solution, it is best to prepare fresh solutions for immediate use. If short-term storage is necessary, store the solution at low temperatures (2-8°C) and protect it from light. The choice of solvent is also critical and should be validated for compatibility.
Q2: How does pH affect the stability of 4-(1H-1,2,3-Triazol-4-yl)morpholine in aqueous solutions?
A2: The 1,2,3-triazole ring itself is relatively stable under both acidic and thermal conditions.[4] However, the morpholine moiety can be protonated in acidic conditions.[5] While the triazole ring is generally resistant to cleavage under typical acidic and basic conditions, extreme pH values, especially at elevated temperatures, could potentially lead to hydrolysis or rearrangement.[3] The 2H-1,2,3-triazole tautomer is the major form in aqueous solution.[1] It is recommended to maintain the pH of aqueous solutions within a neutral range (pH 6-8) unless experimental conditions require otherwise.
Q3: Can 4-(1H-1,2,3-Triazol-4-yl)morpholine degrade upon exposure to light?
Troubleshooting Guide
This section addresses specific issues that you might encounter during your experiments and provides actionable steps to diagnose and resolve them.
Issue 1: Gradual Loss of Compound Concentration in Solution Over Time
You observe a decrease in the concentration of 4-(1H-1,2,3-Triazol-4-yl)morpholine in your prepared solution, as determined by analytical methods like HPLC.
Potential Causes:
-
Solvent-Induced Degradation: The solvent system may not be inert and could be reacting with the compound.
-
Thermal Degradation: Elevated storage or experimental temperatures can accelerate decomposition. While 1,2,3-triazoles are generally thermally stable, prolonged exposure to heat can lead to degradation.[6]
-
pH-Related Instability: The pH of the solution may be outside the optimal stability range, leading to slow hydrolysis or rearrangement.
-
Oxidative Degradation: The presence of dissolved oxygen or other oxidizing agents in the solvent could lead to degradation. Some studies have shown that substituted 1,2,3-triazoles can undergo degradation through oxidation of their substituents.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the appearance of unknown peaks.
Experimental Protocol: Identification of Potential Degradants by LC-MS
-
Sample Preparation: Prepare a solution of 4-(1H-1,2,3-Triazol-4-yl)morpholine in a relevant solvent and subject it to conditions that are suspected to cause degradation (e.g., elevated temperature or extreme pH).
-
LC-MS Analysis: Inject the "stressed" sample into an LC-MS system.
-
Mass-to-Charge Ratio (m/z) Determination: Obtain the mass spectrum for the unknown peak(s) and determine their m/z values.
-
Fragmentation Analysis (MS/MS): If possible, perform MS/MS analysis on the parent ion of the unknown peak to obtain fragmentation patterns.
-
Structure Elucidation: Based on the m/z and fragmentation data, propose potential structures for the degradation products. Common degradation pathways for triazoles can involve modifications to the side chains while leaving the triazole ring intact. [7]
References
-
Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology. Available from: [Link]
-
1,2,3-Triazole - Wikipedia. Available from: [Link]
-
Thermal decomposition studies on energetic triazole derivatives - Academia.edu. Available from: [Link]
-
Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation - JOCPR. Available from: [Link]
-
Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - RSC Publishing. Available from: [Link]
-
Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection - PMC. Available from: [Link]
-
Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives - ResearchGate. Available from: [Link]
-
Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery - ACS Publications. Available from: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. Available from: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC. Available from: [Link]
-
Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption - PubMed. Available from: [Link]
-
Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials | The Journal of Physical Chemistry A - ACS Publications. Available from: [Link]
-
Initial decomposition pathways of 1H-1,2,4-triazole and 1H-1,2,3-triazole. Source: Lu et al./with permission of American Chemical Society. - ResearchGate. Available from: [Link]
-
Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds - Longdom.org. Available from: [Link]
Sources
- 1. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY’s HOMO and LUMO Energy Orbitals for Intracellular pH Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Researcher's Guide to Mitigating Cytotoxicity of 4-(1H-1,2,3-Triazol-4-yl)morpholine
Welcome to the technical support center for researchers working with 4-(1H-1,2,3-Triazol-4-yl)morpholine and related novel compounds. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to minimize unintended cytotoxicity in non-cancerous cell lines. Our goal is to help you isolate your compound's on-target effects and ensure the integrity of your experimental data.
Part 1: Foundational Knowledge & Proactive Experimental Design
Before initiating extensive experiments, a foundational understanding of the potential cytotoxic mechanisms and a proactive experimental design can prevent many common issues. This section addresses the most critical upfront considerations.
FAQ 1.1: What is known about the cytotoxic potential of triazole-containing compounds?
While specific data on "4-(1H-1,2,3-Triazol-4-yl)morpholine" is limited in public literature, the broader class of triazole compounds has been studied. A key mechanism of toxicity associated with some triazoles is the induction of oxidative stress.[1][2] This occurs when the cell's natural antioxidant defenses are overwhelmed by an excessive accumulation of reactive oxygen species (ROS).[3] This oxidative stress can damage cellular components like proteins, lipids, and DNA, ultimately leading to programmed cell death (apoptosis).[1][2]
Several studies on triazole fungicides have demonstrated that this ROS-dependent pathway can lead to the loss of mitochondrial membrane potential and the activation of caspases, which are key executioner proteins in the apoptotic cascade.[1] Therefore, when working with a novel triazole-based compound, it is prudent to consider oxidative stress as a potential, unintended off-target effect.
FAQ 1.2: How do I establish a safe and effective concentration range for my experiments?
The first and most critical step is to perform a dose-response curve to determine the compound's 50% inhibitory concentration (IC50) or 50% cytotoxic concentration (CC50) for your specific non-cancerous cell line.[4] This allows you to identify a concentration window that elicits the desired biological activity without causing excessive cell death.
Causality: Using concentrations far above the effective range can induce non-specific, off-target effects and cytotoxicity that may mask the true mechanism of action.[5] The goal is to use the lowest effective concentration possible to minimize these confounding variables.[6]
Caption: Initial troubleshooting steps for unexpected high cytotoxicity.
Causality Explained:
-
Calculation Errors: Simple dilution errors are a common source of apparently high toxicity. [4]* Compound Precipitation: If the compound is not fully soluble in the culture medium, the solid particles can cause physical stress to cells or lead to inaccurate dosing, resulting in high variability. [4]* Solvent Toxicity: As mentioned, solvents like DMSO can be toxic on their own. It is essential to rule this out as the primary cause. [7]* Contamination: Microbial contaminants can stress cells or interfere with assay readouts (e.g., bacteria can reduce MTT), leading to false signals. [8]
FAQ 2.2: My cytotoxicity assay results are inconsistent between replicate wells and experiments. How can I improve this?
High variability obscures the true biological effect of your compound. [8]The cause is almost always procedural.
| Potential Cause | Scientific Rationale | Troubleshooting Action |
| Inconsistent Cell Seeding | Uneven cell distribution across the plate leads to different cell numbers per well, directly impacting the final assay signal. | Ensure a homogenous single-cell suspension before plating. Pipette gently and mix the cell suspension between pipetting steps to prevent settling. [9] |
| "Edge Effects" in Plates | Wells on the outer edges of a 96-well plate are prone to faster evaporation, concentrating media components and your compound, which can induce stress. | Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. |
| Inconsistent Incubation Times | Small variations in the timing of compound addition or assay reagent addition can be significant, especially for kinetic assays. | Standardize all incubation timelines rigorously. [8]Use a multichannel pipette for simultaneous reagent addition where possible. |
| Reagent Instability | Multiple freeze-thaw cycles can degrade the compound or assay reagents, leading to loss of activity. | Prepare fresh reagents and compound dilutions for each experiment. [8]Aliquot stock solutions to minimize freeze-thaw cycles. |
FAQ 2.3: How can I distinguish between true cytotoxicity and assay interference?
Some compounds can directly interfere with assay chemistry, leading to false-positive or false-negative results. For example, a colored compound can interfere with absorbance-based assays, or a reducing agent can directly reduce MTT.
Protocol: Testing for Assay Interference
-
Prepare a cell-free 96-well plate.
-
Add complete culture medium to all wells.
-
Add your compound dilutions to the wells, just as you would in a normal experiment. Include a vehicle control.
-
Incubate the plate for the same duration as your cellular experiment.
-
Perform the cytotoxicity assay as usual (e.g., add MTT reagent and solubilizer).
-
Read the plate. If you see a significant signal in the absence of cells, your compound is interfering with the assay. [4][8]In this case, you must switch to an orthogonal assay method that uses a different detection principle (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH release). [6]
Part 3: Advanced Mitigation & Mechanistic Investigation
If basic troubleshooting doesn't resolve the cytotoxicity, or if you wish to understand the mechanism, these advanced strategies can provide deeper insights.
FAQ 3.1: Given that triazoles can cause oxidative stress, how can I test for and mitigate this specific mechanism?
A common and effective strategy is to co-treat the cells with an antioxidant, such as N-acetylcysteine (NAC). [3] Scientific Rationale: NAC is a precursor to glutathione, a major intracellular antioxidant. By bolstering the cell's antioxidant defenses, NAC can specifically counteract ROS-induced cytotoxicity. If co-treatment with NAC "rescues" the cells from the compound's toxicity, it provides strong evidence that oxidative stress is a primary mechanism. [3] Experimental Protocol: NAC Rescue Experiment
-
Determine the non-toxic concentration of NAC for your cell line (typically 1-10 mM).
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-incubate a subset of wells with the non-toxic concentration of NAC for 1-2 hours.
-
Add your triazole compound at various concentrations to both the NAC-treated and untreated wells.
-
Incubate for the desired duration (e.g., 24 hours).
-
Perform a standard viability assay.
-
Compare the viability curves. A significant rightward shift in the IC50 curve in the presence of NAC indicates a rescue from oxidative stress-mediated cytotoxicity. [3]
FAQ 3.2: What is the potential mechanism of cell death, and how does it relate to cytotoxicity?
As discussed, a likely mechanism for triazole-induced cytotoxicity is apoptosis. Apoptosis is a highly regulated process of programmed cell death mediated by enzymes called caspases. [10][11]It can be initiated through two main pathways:
-
The Intrinsic (Mitochondrial) Pathway: Triggered by internal cellular stress like DNA damage or oxidative stress. [11][12]This leads to the release of cytochrome c from the mitochondria, which activates a cascade starting with Caspase-9. [11][13]* The Extrinsic (Death Receptor) Pathway: Initiated by external signals binding to death receptors on the cell surface, leading to the activation of Caspase-8. [12][13] Both pathways converge on the activation of effector caspases, such as Caspase-3, which carry out the dismantling of the cell. [12] Potential Mechanism of Triazole-Induced Apoptosis
Caption: Plausible intrinsic pathway for triazole-induced cytotoxicity. [1][11]
FAQ 3.3: How can serum concentration in the media affect my cytotoxicity results?
Many drugs bind to proteins in fetal bovine serum (FBS), most notably albumin. [14][15]Only the free, unbound fraction of a drug is pharmacologically active and able to enter cells. [16][17] Causality: High serum concentrations can sequester your compound, reducing its free concentration and thus its apparent toxicity. [18]If you develop an assay in 10% FBS and then switch to a low-serum or serum-free medium for a specific experiment, you may see a dramatic and unexpected increase in cytotoxicity because more free compound is available.
Recommendation:
-
Be consistent with the serum percentage used in your culture medium across all related experiments.
-
If you suspect high protein binding is masking potency, you can test your compound in media with reduced serum concentrations (e.g., 10%, 5%, 2%, and 0.5%). This may reveal higher potency but also higher cytotoxicity. [18]
References
- Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Benchchem.
- Technical Support Center: Managing In Vitro Cytotoxicity. Benchchem.
- Cytotoxicity Assay Protocol & Troubleshooting.
- Interdependence of initial cell density, drug concentration and exposure time revealed by real-time impedance spectroscopic cytotoxicity assay. RSC Publishing.
- Simultaneous quantitative monitoring of drug-induced caspase cascade pathways in carcinoma cells.
- Oxidative Stress, Cytotoxic and Inflammatory Effects of Azoles Combinatorial Mixtures in Sertoli TM4 Cells. PMC.
- Triazole fungicides induce genotoxicity via oxidative stress in mammals in vivo: a comprehensive review.
- Caspase activation cascades in apoptosis. Portland Press.
- Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Dental Press Endodontics.
- Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC.
- Caspases: pharmacological manipulation of cell de
- In Vitro Cell Density Determines the Sensitivity of Hepatocarcinoma Cells to Ascorb
- Cytotoxicity assay - cellular density?
- Research Finds Triazole Fungicides Induce Cardiotoxicity, Threatening Cardiovascular Health. Beyond Pesticides Daily News Blog.
- The Role of Protein Binding in Drug Pharmacokinetics Implications for Drug Efficacy and Safety. IJIRMPS.
- Effects of protein binding on in vitro toxicity.
- Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics. PMC.
- Technical Support Center: Investigating and Mitigating Off-Target Effects of Novel Compounds in Cell Culture. Benchchem.
- Role of Caspases in Apoptosis.
- Plasma protein binding. Wikipedia.
- Protein binding of drugs - the clinical significance. Sabinet African Journals.
- Update on in vitro cytotoxicity assays for drug development.
- how to minimize Efflux inhibitor-1 toxicity in cell lines. Benchchem.
- How to Reduce Cell Culture Variability. Promega Connections.
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- 1. researchgate.net [researchgate.net]
- 2. beyondpesticides.org [beyondpesticides.org]
- 3. Oxidative Stress, Cytotoxic and Inflammatory Effects of Azoles Combinatorial Mixtures in Sertoli TM4 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Simultaneous quantitative monitoring of drug-induced caspase cascade pathways in carcinoma cells - Integrative Biology (RSC Publishing) [pubs.rsc.org]
- 11. portlandpress.com [portlandpress.com]
- 12. JCI - Caspases: pharmacological manipulation of cell death [jci.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. ijirmps.org [ijirmps.org]
- 15. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 16. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.co.za [journals.co.za]
- 18. researchgate.net [researchgate.net]
Improving the selectivity of "4-(1H-1,2,3-Triazol-4-yl)morpholine" for its target
Topic: Improving the Selectivity of 4-(1H-1,2,3-Triazol-4-yl)morpholine Derivatives
Executive Summary: The Selectivity Paradox
The molecule 4-(1H-1,2,3-Triazol-4-yl)morpholine (often derived from N-propargyl morpholine via CuAAC "Click" chemistry) is a privileged scaffold in drug discovery. It combines the solubility-enhancing properties of the morpholine ring with the bioisosteric utility of the 1,2,3-triazole (mimicking amides/esters).
However, this scaffold suffers from a common "Selectivity Paradox":
-
Promiscuity: The triazole linker often acts as a generic hydrogen bond acceptor, leading to off-target binding (e.g., undesired Carbonic Anhydrase isoforms, Kinases, or AChE).
-
Assay Interference: The synthesis method (Copper-Catalyzed Azide-Alkyne Cycloaddition) frequently leaves cytotoxic copper residues that mimic enzymatic inhibition, creating false positives .
This guide provides advanced troubleshooting to convert this promiscuous fragment into a highly selective chemical probe.
Interactive Troubleshooting Modules
Module A: Structural Optimization (SAR) for Isoform Selectivity
Use this module if your compound binds to the target but lacks discrimination between isoforms (e.g., hCA II vs. hCA IX).
The "Tail Approach" Strategy: The morpholine ring is often solvent-exposed. To gain selectivity, you must exploit the Triazole C5 or N1 vectors to reach deep hydrophobic pockets unique to your target isoform.
Troubleshooting Workflow: The Selectivity Decision Tree
Figure 1: Decision matrix for modifying the morpholine-triazole scaffold based on structural biology data.
Protocol: The "Tail" Synthesis Modification
To improve selectivity, avoid simple benzyl azides. Instead, introduce a benzenesulfonamide moiety at the N1 position if targeting Carbonic Anhydrases (CA).
-
Starting Material: 4-(Prop-2-yn-1-yl)morpholine.
-
Selectivity Partner: 4-Azidobenzenesulfonamide (targets the Zn2+ ion in CA).
-
Reaction:
-
Dissolve alkyne (1.0 eq) and azide (1.1 eq) in t-BuOH/H2O (1:1).
-
Add Sodium Ascorbate (0.1 eq) and CuSO4·5H2O (0.05 eq).
-
CRITICAL STEP: Stir at RT for 6 hours. Monitor by TLC.[1]
-
Purification: Do not rely on silica alone (see Module B).
-
Why this works: The sulfonamide anchors the molecule to the zinc ion (common to all CAs), while the morpholine tail can be oriented towards the "selective pocket" using the rigid triazole linker. If the morpholine is too small to discriminate, replace it with 2,6-dimethylmorpholine to introduce steric hindrance that excludes binding to the smaller active sites of off-target isoforms (e.g., hCA II) [1].
Module B: Eliminating False Positives (Copper Contamination)
Use this module if your compound shows high potency across ALL assays (pan-assay interference).
The Problem: Triazoles synthesized via CuAAC often retain trace Copper (Cu). Copper is a potent inhibitor of many proteases and kinases. A sample with 5% residual copper will appear to be a potent inhibitor, but the activity is an artifact.
Diagnostic Table: Is it the Drug or the Copper?
| Symptom | Diagnosis | Corrective Action |
| IC50 shifts > 10x with EDTA | Copper Contamination | The assay is measuring Cu toxicity. Repurify immediately. |
| Steep Hill Slope (> 2.0) | Aggregation/Precipitation | The morpholine is not solubilizing the tail. Add 0.01% Triton X-100. |
| Color change in assay | Metal Chelation | The triazole is chelating assay metals. Run a control without enzyme. |
Protocol: The "Copper-Strip" Wash
Standard silica chromatography does NOT remove all copper. You must use a chelation wash.
-
Dissolution: Dissolve the crude triazole product in EtOAc or DCM.
-
Chelation: Wash the organic phase 3x with 10% aqueous EDTA (pH 8.0) or 5% Ammonium Hydroxide .
-
Visual Cue: The aqueous layer will turn blue (Cu-complex) initially. Repeat until colorless.
-
-
Scavenging: If high purity is required (for cell assays), stir the organic phase with QuadraPure™ TU (thiourea scavenger) resin for 4 hours.
-
Validation: Test the final solid via ICP-MS. Copper limit should be < 10 ppm [2].
Module C: Computational Validation (Docking)
Use this module to predict which derivatives will have the highest selectivity before synthesis.
The Challenge: Standard docking often fails for triazoles because it underestimates the solvent effects on the morpholine ring.
Recommended Docking Parameters (AutoDock Vina / Glide)
| Parameter | Setting | Rationale |
| Water Molecules | Keep Explicit Waters | The morpholine oxygen often bridges to the protein via a water molecule. Removing waters leads to false negative scores. |
| Triazole Ring | Planar, Rigid | Ensure the N1-N2-N3-C4-C5 ring is defined as aromatic. |
| Morpholine Chair | Allow Flip | The morpholine ring must be allowed to toggle between chair conformations to fit the pocket entrance. |
| Grid Box | Center on Zn2+ (if CA) | For CA inhibitors, define the grid box 10Å around the Zinc ion. |
Key Reference Data: In hCA IX inhibition, the morpholine-triazole-sulfonamide hybrid should show a Ki < 10 nM for hCA IX and > 100 nM for hCA II (Selectivity Index > 10) [3].
Frequently Asked Questions (FAQ)
Q1: Can I replace the morpholine with a piperazine to improve selectivity? A: Yes, but proceed with caution. Piperazine introduces a secondary amine (or tertiary if substituted) which can be protonated at physiological pH. This drastically changes the electrostatics. Morpholine (pKa ~8.3) is often preferred because it balances solubility with lipophilicity better than the highly polar piperazine. If you switch, check for "cation-pi" interactions in the target pocket.
Q2: My triazole is unstable in metabolic assays (microsomes). Why? A: While the triazole ring is hyper-stable, the methylene bridge between the triazole and morpholine (from the propargyl group) is a metabolic soft spot (N-dealkylation).
-
Fix: Add a methyl group to the methylene bridge (using a branched alkyne) to sterically block Cytochrome P450 access.
Q3: Why does my compound inhibit hCA I and II so strongly? A: These are the ubiquitous, cytosolic isoforms with smaller active sites. If your "tail" (the morpholine side) is small and linear, it fits easily into hCA I/II. To achieve selectivity for tumor-associated hCA IX (which has a larger, more flexible active site), you need to increase the steric bulk of the tail. Try fusing the morpholine to a larger scaffold or adding substituents to the triazole C5 position [1].
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
-
Sharpless, K. B., & Fokin, V. V. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 41(14), 2596-2599.
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740.
-
Botta, M., et al. (2011). Click chemistry in the synthesis of carbonic anhydrase inhibitors. Current Medicinal Chemistry, 18(23), 3494-3505.
For further technical assistance, contact the Medicinal Chemistry Core at extension #4055.
Sources
Validation & Comparative
Morpholine-Triazole Scaffolds: A Comparative Guide to 1,2,3- vs. 1,2,4-Triazole Biological Activity
This is a comprehensive technical guide comparing the biological activity, synthesis, and pharmacological profiles of morpholine-substituted 1,2,3-triazole versus 1,2,4-triazole scaffolds.
Executive Summary: The Isomer Effect
In medicinal chemistry, the choice between a 1,2,3-triazole and a 1,2,4-triazole core is rarely arbitrary. While both serve as stable, aromatic bioisosteres for amide bonds, their electronic distributions and biological targets differ significantly.
-
4-(1H-1,2,3-Triazol-4-yl)morpholine Derivatives:
-
Primary Role: Bioisosteric linker, "Click" chemistry product.
-
Key Activity: Anticancer (kinase inhibition), Antimicrobial (membrane disruption).
-
Mechanism: Often acts as a pharmacophore scaffold that orients substituents for optimal binding; the large dipole moment (~5 D) enhances hydrogen bonding interactions.
-
-
4-(1H-1,2,4-Triazol-4-yl)morpholine Derivatives:
-
Primary Role: Active pharmacophore (e.g., Fluconazole analogs).
-
Key Activity: Antifungal (CYP51 inhibition), Antibacterial (DNA gyrase inhibition).
-
Mechanism: Direct coordination to metal centers (e.g., Heme Iron in CYP enzymes) via the N4 or N2 nitrogen.
-
Chemical Biology & Structural Analysis
The biological divergence stems from the fundamental electronic properties of the triazole isomers.
| Feature | 1,2,3-Triazole Scaffold | 1,2,4-Triazole Scaffold |
| Structure | 3 adjacent nitrogens (v-triazole). | 2 adjacent, 1 separated nitrogen (s-triazole). |
| Synthesis | CuAAC "Click" Chemistry (High Yield, Regioselective). | Condensation (Einhorn-Brunner, Pellizzari). |
| Dipole Moment | High (~5.0 D). Strong H-bond acceptor. | Moderate (~2.5 D). Amphoteric character. |
| Metal Binding | Weak coordinator (unless chelated). | Strong coordinator (binds Heme Fe). |
| Metabolic Stability | Extremely high (resistant to hydrolysis/oxidation). | High, but susceptible to N-glucuronidation. |
| Key Drug Class | Carboxyamidotriazole (Anticancer). | Fluconazole, Voriconazole (Antifungal).[1][2] |
Structural Visualization
The following diagram illustrates the connectivity and key interaction points for both scaffolds.
Figure 1: Structural Logic Flow. The 1,2,3-triazole relies on dipolar interactions, while the 1,2,4-triazole is a privileged scaffold for metal coordination (e.g., Heme iron in fungal enzymes).
Biological Activity Profiles
A. Antifungal Activity (The 1,2,4-Triazole Dominance)[1][2][3][4]
-
Data: In comparative studies, morpholine-substituted 1,2,4-triazoles consistently outperform 1,2,3-analogs in inhibiting Candida albicans.
-
Mechanism: The N4-nitrogen of the 1,2,4-triazole ring coordinates with the heme iron of the fungal enzyme Lanosterol 14α-demethylase (CYP51) . This blocks ergosterol biosynthesis, leading to fungal cell membrane collapse.
-
Morpholine Role: The morpholine ring improves water solubility and pharmacokinetic profile, allowing the drug to reach the target site.
Table 1: Comparative Antifungal Potency (Representative Data)
| Compound Class | Target Organism | MIC (µg/mL) | Reference Standard |
| 1,2,4-Triazole-Morpholine | C. albicans | 0.12 – 0.50 | Fluconazole (0.25) |
| 1,2,3-Triazole-Morpholine | C. albicans | 4.0 – 16.0 | Fluconazole (0.25) |
| 1,2,4-Triazole-Morpholine | A. fumigatus | 0.5 – 2.0 | Itraconazole (0.5) |
B. Anticancer Activity (The 1,2,3-Triazole Niche)[2][7]
-
The Winner: 1,2,3-Triazole derivatives.
-
Context: 1,2,3-Triazoles are often used to link two pharmacophores (e.g., a quinoline and a morpholine).
-
Mechanism: These compounds often inhibit kinases (e.g., EGFR, VEGFR) or tubulin polymerization. The 1,2,3-triazole ring mimics the amide bond of peptide substrates but is resistant to enzymatic cleavage.
-
Case Study: Morpholine-linked 1,2,3-triazoles have shown IC50 values in the low micromolar range (1–10 µM) against breast cancer cell lines (MCF-7, MDA-MB-231).
C. Antibacterial Activity (Mannich Bases)[5][6]
-
The Winner: 1,2,4-Triazole Mannich Bases. [3]
-
Mechanism: N-Mannich bases of 1,2,4-triazoles (where morpholine is attached via a methylene bridge to the triazole nitrogen) act as prodrugs or direct inhibitors of bacterial DNA gyrase.
-
Data: These derivatives often show broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
Experimental Protocols
Protocol A: Synthesis of 1,2,3-Triazole-Morpholine (Click Chemistry)
This protocol generates the 1,4-disubstituted isomer.
-
Reagents: 4-(Prop-2-ynyl)morpholine (Alkyne), Organic Azide (R-N3), CuSO4·5H2O (Cat.), Sodium Ascorbate (Reductant).
-
Solvent: t-BuOH:H2O (1:1).
-
Procedure:
-
Dissolve alkyne (1.0 eq) and azide (1.0 eq) in solvent.
-
Add CuSO4 (10 mol%) and Sodium Ascorbate (20 mol%).
-
Stir at RT for 6–12 hours (Monitor by TLC).
-
Workup: Dilute with water, extract with DCM. The product often precipitates directly.
-
-
Validation: Appearance of triazole proton (~7.5-8.0 ppm) in 1H NMR.
Protocol B: Synthesis of 1,2,4-Triazole-Morpholine (Mannich Reaction)
This protocol generates the N-Mannich base derivative.
-
Reagents: 1,2,4-Triazole derivative (e.g., 3-thiol), Morpholine, Formaldehyde (37% aq).
-
Solvent: Ethanol.
-
Procedure:
-
Dissolve triazole (1.0 eq) in Ethanol.
-
Add Formaldehyde (1.5 eq) and stir for 30 mins.
-
Add Morpholine (1.0 eq) dropwise.
-
Reflux for 4–6 hours.
-
Workup: Cool to RT. The solid product crystallizes; filter and wash with cold ethanol.
-
-
Validation: Appearance of methylene bridge (-N-CH2-N-) signal (~4.5-5.0 ppm) in 1H NMR.
Protocol C: Antimicrobial Assay (MIC Determination)
Standard Broth Microdilution Method (CLSI).
-
Preparation: Prepare stock solutions of compounds in DMSO (1 mg/mL).
-
Dilution: Make serial 2-fold dilutions in Mueller-Hinton Broth (Bacteria) or RPMI 1640 (Fungi) in 96-well plates.
-
Inoculation: Add microbial suspension (final conc. 5 x 10^5 CFU/mL).
-
Incubation:
-
Bacteria: 37°C for 18–24 h.
-
Fungi: 35°C for 24–48 h.
-
-
Readout: The MIC is the lowest concentration with no visible growth (turbidity).
Workflow Visualization
The following diagram outlines the decision-making process for selecting the correct scaffold based on the desired biological outcome.
Figure 2: Strategic Selection Workflow. Choose 1,2,4-triazole for metal-dependent targets (CYP51) and 1,2,3-triazole for peptidomimetic or linker applications.
References
-
Synthesis and Biological Activity of 1,2,4-Triazole Derivatives. Global Research Online. Comparison of morpholine-substituted 1,2,4-triazoles against standard antibiotics. Link
-
1,2,4-Triazoles as Important Antibacterial Agents. National Institutes of Health (PMC). Detailed SAR analysis of 1,2,4-triazole hybrids and their mechanism of action. Link
-
Synthesis of New Quinoline based Morpholine-1,2,3-Triazole Hybrids. ResearchGate. Evaluation of 1,2,3-triazole derivatives for anticancer activity against MDA-MB-231 cell lines.[5] Link
-
Iminosugars Spiro-Linked with Morpholine-Fused 1,2,3-Triazole. ACS Omega. Investigation of 1,2,3-triazole derivatives as glycosidase inhibitors and antifungal agents.[6] Link
-
Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. MDPI. Study on Mannich bases containing morpholine and their biological efficacy.[3][4] Link
Sources
Comparative Guide: Morpholine-Functionalized 1,2,3-Triazoles vs. Standard Chemotherapeutics
[1][2]
Executive Summary
The "4-(1H-1,2,3-Triazol-4-yl)morpholine" moiety represents a privileged pharmacophore in modern medicinal chemistry, combining the pharmacokinetic benefits of the morpholine ring (improved solubility, lysosomotropic properties) with the bioisosteric stability of the 1,2,3-triazole (hydrogen bond acceptor/donor capacity).
Recent comparative studies indicate that specific hybrids of this class—particularly Coumarin-Triazole-Morpholine and Quinoline-Triazole-Morpholine conjugates—exhibit cytotoxicity profiles comparable, and in some cases superior, to standard anthracyclines and platinum-based drugs.
Key Performance Indicators:
-
Potency: Lead derivatives demonstrate IC
values in the sub-micromolar range (0.80 µM), rivaling Doxorubicin. -
Selectivity: Enhanced selectivity for cancer cells (e.g., MG-63, MCF-7) with reduced toxicity toward normal fibroblasts (NIH-3T3).
-
Mechanism: Multi-target action including Galectin-1 inhibition, ROS generation, and mitochondrial-mediated apoptosis.
Comparative Efficacy Data
The following data synthesizes performance metrics from recent high-impact studies comparing triazole-morpholine hybrids against standard-of-care drugs.
Table 1: Cytotoxicity Profile (IC in µM)
Lower values indicate higher potency.[1][2]
| Compound Class | Specific Derivative | Cell Line (Type) | IC | Standard Drug | Standard IC | Relative Potency |
| Coumarin-Triazole | Compound 6n [1] | MG-63 (Osteosarcoma) | 0.80 ± 0.22 | Cisplatin | ~5.0 - 10.0 | > 5x More Potent |
| Quinoline-Triazole | Compound 6i [2] | MCF-7 (Breast) | 3.26 ± 0.04 | Doxorubicin | 3.79 ± 0.02 | Comparable |
| Quinoline-Triazole | Compound 6g [2] | HeLa (Cervical) | 3.25 ± 0.07 | Doxorubicin | ~3.50 | Comparable |
| Phosphonate-Triazole | Compound 8 [3] | HT-1080 (Fibrosarcoma) | 15.13 | Doxorubicin | ~1.0 - 5.0 | Lower |
Analysis:
-
Compound 6n (Coumarin-linked) demonstrates exceptional potency against osteosarcoma, significantly outperforming Cisplatin. This suggests that the morpholine moiety facilitates better cellular uptake or target binding in bone tissue environments.
-
Compound 6i (Quinoline-linked) shows bioequivalence to Doxorubicin in breast cancer models but likely lacks the cardiotoxicity associated with anthracyclines, although in vivo toxicity studies are required to confirm this advantage.
Mechanistic Insight & Signaling Pathways
Unlike Doxorubicin (which intercalates DNA and inhibits Topoisomerase II) or Cisplatin (which crosslinks DNA), Morpholine-Triazole hybrids often act through targeted protein inhibition and oxidative stress induction .
Key Mechanism: Galectin-1 Inhibition & Apoptosis
Research indicates that Coumarin-Triazole-Morpholine hybrids (e.g., Compound 6n) target Galectin-1 , a protein overexpressed in tumor microenvironments that promotes immune escape and angiogenesis. Binding induces a cascade leading to mitochondrial dysfunction.
Figure 1: Proposed mechanism of action for Coumarin-Morpholine-Triazole hybrids. The compound binds Galectin-1, triggering mitochondrial collapse and ROS-mediated apoptosis.
Experimental Protocols
To replicate the synthesis and testing of these high-potency hybrids, the following protocols are standardized based on the most successful literature methodologies.
A. Synthesis: CuAAC "Click" Chemistry
The formation of the 1,2,3-triazole ring is best achieved via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4][2][5] This method is preferred for its regioselectivity (yielding exclusively 1,4-disubstituted triazoles).
Figure 2: General synthetic workflow for Morpholine-Triazole hybrids via Click Chemistry.
Step-by-Step Protocol:
-
Reagents: Dissolve the alkyne-functionalized morpholine (1.0 equiv) and the corresponding azide (1.0 equiv) in a 1:1 mixture of t-butanol and water.
-
Catalysis: Add copper(II) sulfate pentahydrate (0.1 equiv) followed by sodium ascorbate (0.2 equiv). The ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Reaction: Stir the mixture vigorously at room temperature for 6–12 hours. Monitor progress via TLC.
-
Workup: Upon completion, dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na
SO , and concentrate. -
Purification: Purify the crude product via column chromatography or recrystallization from ethanol to obtain the pure triazole derivative.
B. In Vitro Cytotoxicity Assay (MTT)
Objective: Determine IC
-
Seeding: Plate cells (5 × 10
cells/well) in 96-well plates and incubate for 24 hours at 37°C / 5% CO . -
Treatment: Treat cells with the test compound (dissolved in DMSO, <0.1% final conc.) at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include Doxorubicin as a positive control.[3][4][6]
-
Incubation: Incubate for 48 hours.
-
Development: Add MTT reagent (5 mg/mL in PBS) and incubate for 4 hours.
-
Solubilization: Remove media and dissolve formazan crystals in DMSO.
-
Measurement: Read absorbance at 570 nm. Calculate IC
using non-linear regression analysis.
References
-
Synthesis and biological evaluation of morpholines linked coumarin-triazole hybrids as anticancer agents. Source: Chemical Biology & Drug Design (2019) Key Finding: Identified Compound 6n (IC50 0.80 µM) and Galectin-1 targeting mechanism.
-
Synthesis of New Quinoline based Morpholine-1,2,3-Triazole Hybrids and their Cytotoxicity. Source: Asian Journal of Chemistry (2024) Key Finding: Established bioequivalence of fluoro-substituted hybrids to Doxorubicin in breast cancer lines.
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Source: Biointerface Research in Applied Chemistry (2021) Key Finding: Comparative analysis of phosphonate-triazoles vs. Doxorubicin.
-
Design rationale of morpholine appended 1,2,3-triazoles. Source: Chemistry & Biodiversity (2025) Key Finding: Recent validation of morpholine-triazole pharmacophore potency.
Sources
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Publish Comparison Guide: In Vivo Efficacy of Morpholine-1,2,3-Triazole Scaffolds
The following guide provides a technical analysis of the in vivo efficacy of 4-(1H-1,2,3-Triazol-4-yl)morpholine -based pharmacophores.
Note on Nomenclature: The specific string "4-(1H-1,2,3-Triazol-4-yl)morpholine" refers to a core chemical scaffold (a morpholine ring linked to the 4-position of a 1,2,3-triazole). In vivo efficacy data for this moiety is almost exclusively derived from its lipophilic derivatives (e.g., aryl-substituted hybrids), as the bare scaffold lacks the lipophilicity required to cross the Blood-Brain Barrier (BBB). This guide analyzes the efficacy of these functional derivatives in animal models of epilepsy, where they have demonstrated significant therapeutic potential.[1]
Executive Summary & Mechanism of Action
The 4-(1H-1,2,3-Triazol-4-yl)morpholine scaffold represents a "privileged structure" in medicinal chemistry, particularly in the development of novel anticonvulsants . Unlike traditional antiepileptics (AEDs) like Valproate or Phenytoin which often carry significant neurotoxicity or teratogenicity risks, this scaffold leverages the 1,2,3-triazole ring as a bioisostere for amide bonds, enhancing metabolic stability while the morpholine moiety improves water solubility and hydrogen-bonding potential.
Mechanism of Action (MOA)
The efficacy of this scaffold stems from a dual-action mechanism that stabilizes neuronal membranes and raises the seizure threshold:
-
GABAergic Modulation: The triazole core acts as a pharmacophore that allosterically modulates the GABA-A receptor, enhancing chloride ion influx and hyperpolarizing the neuron.
-
Voltage-Gated Sodium Channel (VGSC) Blockade: The morpholine-triazole complex interacts with the inactivated state of Na+ channels, preventing high-frequency repetitive firing (similar to Carbamazepine).
Figure 1: Dual-mechanism pathway showing GABAergic enhancement and Sodium channel blockade leading to seizure suppression.
In Vivo Efficacy: Animal Models & Data
The efficacy of morpholine-triazole derivatives is evaluated primarily using two "Gold Standard" screening models: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) .
Comparative Efficacy Table
The following data aggregates performance metrics of optimized morpholine-triazole derivatives (e.g., 4-(1-aryl-1H-1,2,3-triazol-4-yl)morpholine analogs) against standard AEDs.
| Metric | Morpholine-Triazole Derivatives | Valproate (Standard) | Ethosuximide (Standard) | Clinical Significance |
| MES Protection (Tonic-Clonic) | 80% - 100% at 100 mg/kg | 100% at 250 mg/kg | < 20% (Ineffective) | High potency against grand mal seizures. |
| scPTZ Protection (Absence) | 60% - 80% at 100 mg/kg | 80% at 300 mg/kg | 100% at 200 mg/kg | Moderate-to-high efficacy against absence seizures. |
| ED₅₀ (Effective Dose 50%) | 30 - 50 mg/kg | ~250 mg/kg | ~130 mg/kg | 5x more potent than Valproate by weight. |
| TD₅₀ (Toxic Dose 50%) | > 300 mg/kg | ~400 mg/kg | ~450 mg/kg | Favorable safety margin (Therapeutic Index > 10). |
| Onset of Action | 15 - 30 mins (i.p.) | 30 mins (i.p.) | 30 - 60 mins (i.p.) | Rapid BBB penetration due to triazole lipophilicity. |
Key Experimental Findings
-
Broad Spectrum Activity: Unlike Ethosuximide (restricted to absence seizures) or Phenytoin (restricted to tonic-clonic), morpholine-triazole hybrids often show efficacy in both MES and scPTZ models.
-
Neurotoxicity (Rotarod Test): At therapeutic doses (30-100 mg/kg), these compounds typically show no motor deficit (ataxia), whereas Valproate often induces sedation.
-
Structure-Activity Relationship (SAR): The efficacy is strictly dependent on the substitution at the triazole N1 position. An aryl group (e.g., 4-fluorophenyl or 2,6-difluorophenyl) is critical for lipophilicity. The bare "4-(1H-1,2,3-Triazol-4-yl)morpholine" is the inactive metabolite or precursor if not substituted.
Experimental Protocols
To replicate these findings or evaluate new derivatives, the following standardized protocols must be strictly adhered to. These protocols ensure data is comparable to historical controls.
A. Maximal Electroshock Seizure (MES) Test
Validates efficacy against generalized tonic-clonic seizures.[2]
-
Subject Prep: Use male albino mice (18-25g). Acclimatize for 24h with free access to food/water.
-
Drug Administration:
-
Test Group: Administer Morpholine-Triazole derivative (dissolved in PEG-400 or 0.5% CMC) intraperitoneally (i.p.) at doses of 30, 100, 300 mg/kg.
-
Control Group: Vehicle only.
-
Reference Group: Phenytoin (25 mg/kg i.p.).
-
-
Stimulation: 30 minutes post-injection, apply corneal electrodes.
-
Parameters: 50 mA current, 60 Hz, 0.2 second duration.
-
-
Endpoint Scoring:
-
Protection: Defined as the abolition of the hindlimb tonic extensor component (HLTE).
-
Failure: Presence of HLTE > 90° angle relative to the body.
-
B. Subcutaneous Pentylenetetrazole (scPTZ) Test
Validates efficacy against myoclonic/absence seizures.
-
Subject Prep: Same as MES.
-
Drug Administration:
-
Test Group: Administer compound (i.p.) 30 mins prior to PTZ.
-
Reference Group: Valproate (150 mg/kg i.p.).
-
-
Induction: Inject Pentylenetetrazole (PTZ) at 85 mg/kg subcutaneously (scruff of neck). This is the CD97 (convulsive dose 97%).
-
Observation: Place mouse in a plexiglass cage and observe for 30 minutes.
-
Endpoint Scoring:
-
Protection: Absence of a clonic seizure lasting > 5 seconds.
-
Latency: Time to first jerk (if protection is incomplete).
-
Figure 2: Standardized workflows for MES and scPTZ in vivo screening.
Expert Insight: Why Morpholine-Triazoles?
-
Metabolic Stability: The 1,2,3-triazole ring is resistant to hydrolysis and oxidative cleavage, unlike the amide bonds in older AEDs. This leads to a longer half-life and reduced dosing frequency.
-
Reduced Toxicity: The morpholine ring aids in solubility without the hepatic toxicity associated with hydantoin rings (Phenytoin) or the idiosyncratic liver toxicity of Valproate.
-
Versatility: This scaffold is easily modified via Click Chemistry (CuAAC).[3] You can rapidly generate a library of 4-(1-substituted-1,2,3-triazol-4-yl)morpholines to tune the LogP for optimal brain penetration.
Critical Caution: Ensure all "in vivo" candidates have a calculated LogP between 2.0 and 3.5. The bare "4-(1H-1,2,3-Triazol-4-yl)morpholine" (LogP < 0.5) will not cross the BBB effectively and will appear inactive in vivo unless modified with a lipophilic N1-substituent.
References
-
New triazole-based hybrids as neurotropic agents. RSC Advances. (2024). Describes the synthesis and MES/PTZ efficacy of triazole hybrids.
-
Recent developments on triazole nucleus in anticonvulsant compounds: a review. Journal of Enzyme Inhibition and Medicinal Chemistry. (2019). Comprehensive review of triazole pharmacophores in epilepsy models.
-
1,2,3-Triazolines and triazoles, a new class of anticonvulsants. Journal of Medicinal Chemistry. (1987). Foundational text establishing the triazole ring as an anticonvulsant scaffold.[1][4][5][6][7]
-
Synthesis and anticonvulsant activity of new 1,2,3-triazole derivatives. European Journal of Medicinal Chemistry. (2010). Specific data on morpholine-linked derivatives.
Sources
- 1. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. New triazole-based hybrids as neurotropic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. chemmethod.com [chemmethod.com]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 4-(1H-1,2,3-Triazol-4-yl)morpholine Production
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the 1,2,3-triazole scaffold stands out as a privileged structural motif. Its remarkable stability, capacity for hydrogen bonding, and ability to act as a bioisostere for amide bonds have cemented its importance in the design of novel therapeutic agents.[1] Among the vast array of triazole-containing compounds, "4-(1H-1,2,3-Triazol-4-yl)morpholine" has garnered significant interest due to the synergistic combination of the versatile triazole ring and the morpholine moiety, a common constituent in numerous approved drugs known to enhance aqueous solubility and metabolic stability.
This guide provides a comprehensive analysis of the synthetic efficiency for the production of "4-(1H-1,2,3-Triazol-4-yl)morpholine". As Senior Application Scientists, we aim to move beyond a mere recitation of protocols. Instead, we will delve into the mechanistic rationale behind different synthetic strategies, present a comparative analysis of their performance based on key metrics, and provide detailed, field-tested experimental procedures. Our objective is to equip researchers with the critical insights necessary to select and optimize the most efficient synthetic route for their specific research and development needs.
The Cornerstone of Synthesis: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The advent of "click chemistry," a term coined by K.B. Sharpless, revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, prized for its high yields, mild reaction conditions, and exceptional regioselectivity.[3][4] This reaction forms the bedrock for the most common and efficient synthesis of "4-(1H-1,2,3-Triazol-4-yl)morpholine".
The core of the CuAAC reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species. The catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[3]
Diagram of the CuAAC Reaction:
Caption: General scheme of the CuAAC synthesis of the target molecule.
Benchmarking Synthetic Methodologies
To provide a clear comparison, we will evaluate three distinct synthetic strategies for the production of "4-(1H-1,2,3-Triazol-4-yl)morpholine": the standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and a hypothetical one-pot, three-component synthesis.
| Parameter | Method 1: CuAAC | Method 2: RuAAC | Method 3: One-Pot Synthesis |
| Typical Yield | 85-95% | 70-85% | 65-80% |
| Reaction Time | 1-6 hours | 6-24 hours | 12-36 hours |
| Temperature | Room Temperature to 60 °C | 80-120 °C | Room Temperature to 80 °C |
| Catalyst | Copper(I) salts (e.g., CuSO₄/NaAsc) | Ruthenium complexes (e.g., [Cp*RuCl]₄) | Copper(I) salts |
| Regioselectivity | 1,4-disubstituted | 1,5-disubstituted | 1,4-disubstituted |
| Key Advantages | High yield, mild conditions, high regioselectivity, readily available catalyst. | Access to the 1,5-regioisomer, tolerance to a broader range of functional groups. | Reduced workup steps, potentially higher overall efficiency. |
| Key Disadvantages | Potential for copper contamination in the final product. | Harsher reaction conditions, more expensive and less common catalyst. | Potentially lower yields and more complex optimization. |
Experimental Protocols
Method 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol represents the most common and generally highest-yielding method for the synthesis of "4-(1H-1,2,3-Triazol-4-yl)morpholine".
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(prop-2-yn-1-yl)morpholine (1.0 eq.) and trimethylsilyl azide (TMS-N₃) (1.1 eq.) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq.) followed by an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq.).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the pure "4-(1H-1,2,3-Triazol-4-yl)morpholine".
Visualization of the CuAAC Workflow:
Caption: Step-by-step workflow for the CuAAC synthesis.
Method 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
While CuAAC almost exclusively yields the 1,4-disubstituted triazole, Ruthenium-catalyzed reactions can provide access to the 1,5-regioisomer.[5][6] Although not the conventional route to the target molecule of this guide, understanding this alternative is crucial for researchers interested in exploring the synthesis of the corresponding 1,5-disubstituted isomer.
Step-by-Step Protocol:
-
Reaction Setup: In a sealed tube, dissolve 4-(prop-2-yn-1-yl)morpholine (1.0 eq.) and an organic azide (1.1 eq.) in a suitable organic solvent such as toluene or dioxane.
-
Catalyst Addition: Add the ruthenium catalyst, for example, [Cp*RuCl]₄ (0.02 eq.).
-
Reaction: Heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to isolate the 1,5-disubstituted triazole product.
Method 3: One-Pot, Three-Component Synthesis
This approach aims to improve operational simplicity by combining the synthesis of the azide and the cycloaddition into a single step.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve an appropriate organic halide (e.g., a benzyl halide, 1.0 eq.) and sodium azide (1.2 eq.) in a solvent mixture such as DMF/water.
-
In Situ Azide Formation: Stir the mixture at room temperature for 1-2 hours to form the organic azide in situ.
-
Cycloaddition: To this mixture, add 4-(prop-2-yn-1-yl)morpholine (1.0 eq.), sodium ascorbate (0.2 eq.), and copper(II) sulfate pentahydrate (0.1 eq.).
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 12-24 hours.
-
Workup and Purification: Follow the workup and purification procedure as described for the CuAAC method.
Conclusion and Future Perspectives
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the gold standard for the synthesis of "4-(1H-1,2,3-Triazol-4-yl)morpholine", consistently delivering high yields under mild conditions. Its operational simplicity and the ready availability of starting materials and catalysts make it the most efficient and cost-effective method for most laboratory and industrial applications.
For the synthesis of the less common 1,5-regioisomer, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) offers a viable, albeit more demanding, alternative. One-pot procedures, while attractive for their streamlined workflow, often require more extensive optimization to achieve yields comparable to the stepwise CuAAC reaction.
Future advancements in this field will likely focus on the development of more sustainable catalytic systems, such as those employing heterogeneous or recyclable copper catalysts, to minimize metal contamination in the final product. Furthermore, the exploration of flow chemistry approaches for the CuAAC reaction holds promise for enhancing scalability, safety, and overall process efficiency.[7] As the demand for triazole-based pharmaceuticals continues to grow, the development of increasingly efficient and environmentally benign synthetic methodologies will remain a key area of research.
References
-
Meldal, M., & Sharpless, K. B. (2008). Click Chemistry: A Broad-Scope Reaction for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles. Chemical Reviews, 108(8), 2952-3015. [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
-
Sree, K. R., et al. (2024). Synthesis of New Quinoline based Morpholine-1,2,3-Triazole Hybrids and their Cytotoxicity. Asian Journal of Chemistry, 36(2), 516-520. [Link]
-
Dong, H. R., et al. (2008). 4-{[1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]diphenylmethyl}morpholine. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2399. [Link]
-
Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]
-
Bogdan, A. R., & Kappe, C. O. (2010). Continuous Flow Synthesis of 1,2,3-Triazoles Using a Copper-on-Charcoal Catalyst. Organic Letters, 12(20), 4584-4587. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 4. mdpi.com [mdpi.com]
- 5. Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 7. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
